Tri[(16-hydroxy)oleoyl]glycerol-d5
Description
Properties
Molecular Formula |
C₅₇H₉₉D₅O₉ |
|---|---|
Molecular Weight |
938.46 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Stable Isotope Standards in Lipidomics
An In-Depth Technical Guide to Tri[(16-hydroxy)oleoyl]glycerol-d5
This guide provides a comprehensive technical overview of Tri[(16-hydroxy)oleoyl]glycerol-d5, a specialized, high-purity, stable isotope-labeled triglyceride. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, synthesis rationale, and critical applications in modern analytical sciences, particularly in the field of lipidomics.
Lipids, a diverse class of molecules including triglycerides, are fundamental to cellular structure, energy storage, and signaling pathways.[1][2] The study of the entire lipid complement of a cell or organism, known as lipidomics, provides profound insights into metabolic processes and disease states.[2][3] Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone of lipidomic analysis, enabling the identification and quantification of thousands of lipid species.[2]
However, the accuracy of quantification in MS-based lipidomics is challenged by variations in sample extraction efficiency, matrix effects, and instrument response.[4] To overcome these challenges, stable isotope-labeled (SIL) internal standards are indispensable. These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). When "spiked" into a sample at a known concentration, they co-elute with the endogenous analyte and experience the same analytical variations, allowing for precise and accurate quantification through isotope dilution.
Tri[(16-hydroxy)oleoyl]glycerol-d5 is a purpose-built SIL internal standard designed for the study of specific, hydroxylated triglycerides. Its structure is engineered for stability and clear mass differentiation, making it an invaluable tool for metabolic research and drug discovery.
Deconstructing the Chemical Structure
The nomenclature of Tri[(16-hydroxy)oleoyl]glycerol-d5 precisely describes its molecular architecture. It is a triacylglycerol (TAG), also known as a triglyceride, which consists of a central glycerol backbone esterified to three fatty acid chains.
A more systematic synonym for this molecule is [1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl] (Z)-16-hydroxyoctadec-9-enoate .[5] This name provides a blueprint for its three core components:
-
The Glycerol-d5 Backbone : The foundation of the molecule is a glycerol scaffold where all five hydrogen atoms attached to the carbon backbone have been replaced by deuterium (D). This pentadeuteration occurs at the C1, C2, and C3 positions, providing a stable mass increase of 5 Daltons (Da) over the natural isotopologue.[6][7] This labeling strategy is superior to labeling on the fatty acid chains for certain applications, as the glycerol backbone is less susceptible to metabolic alteration and the deuterium atoms are not prone to exchange under typical analytical conditions.
-
The (16-hydroxy)oleoyl Acyl Chains : Each of the three hydroxyl groups of the glycerol-d5 backbone is esterified to a (16-hydroxy)oleoyl fatty acid. Let's break down this chain:
-
Oleoyl : This signifies an 18-carbon acyl chain (octadecanoyl) with a single double bond. The "(Z)" and "9" designations indicate that this double bond is located between carbons 9 and 10 and possesses a cis (Z) configuration, which is the most common isomer in nature.
-
16-hydroxy : A hydroxyl (-OH) group is substituted on the 16th carbon of each 18-carbon chain. This functional group significantly increases the polarity of the triglyceride and is characteristic of specific lipids like those found in castor oil (which contains the isomeric ricinoleic acid).[8]
-
The resulting molecule is a homotriacylglycerol, as all three acyl chains are identical.
Visualizing the Molecular Assembly
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. stockerlab.ethz.ch [stockerlab.ethz.ch]
- 5. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CymitQuimica [cymitquimica.com]
- 6. larodan.com [larodan.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Tri[(16-Hydroxy)oleoyl]glycerol [chemicalbook.com]
Tri[(16-hydroxy)oleoyl]glycerol-d5: Physical, Chemical, and Analytical Paradigms in Advanced Lipidomics
Executive Summary & Core Structural Identity
In the rapidly evolving field of quantitative lipidomics, the accurate measurement of oxidized and hydroxylated triglycerides (oxTGs) is paramount for understanding lipid peroxidation, metabolic disorders, and oxidative stress[1][2]. Tri[(16-hydroxy)oleoyl]glycerol-d5 is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered specifically for this purpose[3].
Structurally, it is an isomeric analogue of ricinolein (tri-12-hydroxyoleoyl glycerol), where the hydroxyl group is shifted from the C12 to the C16 position on the oleoyl chains[4]. The strategic incorporation of five deuterium atoms (d5) directly onto the rigid glycerol backbone provides a critical self-validating mechanism: it guarantees a +5 Da mass shift to eliminate isotopic overlap with endogenous lipids, while preventing the chromatographic retention time shifts commonly observed with acyl-chain deuteration[5].
Physical and Chemical Properties
The physical and chemical characteristics of Tri[(16-hydroxy)oleoyl]glycerol-d5 dictate its behavior during liquid-liquid extraction and reversed-phase liquid chromatography (RPLC). The table below summarizes its core quantitative data[3][4][6][7].
| Property | Value |
| Chemical Name | Tri[(16-hydroxy)oleoyl]glycerol-d5 |
| IUPAC / Synonym | [1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl] (Z)-16-hydroxyoctadec-9-enoate |
| Molecular Formula | C₅₇D₅H₉₉O₉ |
| Molecular Weight | 938.461 g/mol |
| Physical State | Neat / Viscous liquid |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, dichloromethane, and ethyl acetate |
| LogP (Predicted) | ~17.8 (Based on ricinolein analogue) |
Structural Mechanics & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why this specific molecule is chosen over generic triglyceride standards.
The Causality of the 16-Hydroxy Isomer: Hydroxylated triglycerides are not merely structural anomalies; they are bioactive markers of lipid degradation[1]. The specific position of the hydroxyl group (C16 vs. C12) fundamentally alters the collision-induced dissociation (CID) pathways during tandem mass spectrometry (MS/MS)[8]. By utilizing the 16-hydroxy positional isomer, analytical chemists can accurately map the in-source fragmentation and matrix suppression effects that perfectly mirror endogenous oxTGs, ensuring absolute quantification accuracy[1][2].
The Causality of Glycerol-d5 Labeling: Deuterium labeling on the fatty acid chains often leads to the "lipophilic isotope effect," where the labeled standard elutes slightly earlier than the unlabeled analyte in RPLC due to weaker hydrophobic interactions. By restricting the five deuterium atoms to the glycerol backbone, Tri[(16-hydroxy)oleoyl]glycerol-d5 maintains an identical hydrophobic surface area to its unlabeled counterpart[5]. This ensures perfect co-elution, meaning the SIL-IS and the target analyte are subjected to the exact same ion suppression environment in the electrospray ionization (ESI) source[5][9].
Analytical Workflows: Self-Validating LC-MS/MS Protocol
To leverage Tri[(16-hydroxy)oleoyl]glycerol-d5 effectively, the following step-by-step methodology outlines a self-validating workflow for the extraction and quantification of oxidized triglycerides from biological matrices[8][9][10].
Step 1: Matrix Aliquoting & SIL-IS Spiking
-
Action: Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a glass vial. Immediately spike with 10 µL of Tri[(16-hydroxy)oleoyl]glycerol-d5 working solution (e.g., 1 µg/mL in methanol)[9][10].
-
Causality: Spiking the internal standard directly into the raw matrix before any solvent addition acts as a self-validating control. It mathematically corrects for any subsequent analyte loss during protein precipitation, partitioning, or transfer steps[10].
Step 2: Biphasic Lipid Extraction (Modified Folch)
-
Action: Add 1 mL of ice-cold Chloroform/Methanol (2:1, v/v) to the sample. Vortex vigorously for 30 seconds. Add 200 µL of LC-MS grade water[9][10]. Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Causality: The 2:1 organic ratio disrupts lipid-protein complexes. The delayed addition of water induces a sharp biphasic partition, driving the non-polar TGs and moderately polar oxTGs into the lower dense chloroform phase, while precipitating proteins at the interphase[9][10].
Step 3: Solvent Evaporation & Reconstitution
-
Action: Carefully aspirate the lower organic phase. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v)[1][9].
-
Causality: Nitrogen prevents further artificial oxidation of the lipids during drying. The isopropanol-rich reconstitution solvent ensures complete solubilization of highly lipophilic triglycerides prior to injection[9].
Step 4: UHPLC Chromatographic Separation
-
Action: Inject 2 µL onto a reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Utilize a binary gradient: Mobile Phase A (Water/Acetonitrile 40:60) and Mobile Phase B (Isopropanol/Acetonitrile 90:10), both fortified with 10 mM ammonium formate and 0.1% formic acid[1][8].
-
Causality: The C18 stationary phase separates lipids based on their equivalent carbon number (ECN). The 16-hydroxyl group increases the molecule's polarity relative to standard TGs, slightly reducing its retention time.
Step 5: ESI+ MS/MS Detection
-
Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transition for the D5-labeled standard[8].
-
Causality: Triglycerides lack easily ionizable acid/base functional groups. The addition of 10 mM ammonium formate is critical as it forces the formation of highly stable [M+NH₄]⁺ adducts[8]. During CID, these adducts reliably lose ammonia and one fatty acid chain, yielding a characteristic diacylglycerol (DAG)-like product ion for precise Multiple Reaction Monitoring (MRM) quantification[8].
Visualizing the Analytical Pathway
Figure 1: Quantitative lipidomics workflow utilizing Tri[(16-hydroxy)oleoyl]glycerol-d5 as an IS.
References
-
Clearsynth. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CAS No.
-
CymitQuimica. Tri[(16-hydroxy)oleoyl]glycerol-d5 - Product Information.3
-
PubChem - NIH. Ricinolein | C57H104O9 | CID 131752288.4
-
PubChem - NIH. Castor Oil - Chemical and Physical Properties.6
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Ricinus Communis (Castor) Seed Oil and Ricinoleates.7
-
Benchchem. Tristearin-d5 Application Notes and Protocols for Lipid Extraction.5
-
PMC - NIH. Activation of Sterol-response Element-binding Proteins (SREBP) Enhances Lipogenesis.10
-
ResearchGate. Analysis of triglyceride degradation products in drying oils and oil paints using LC-ESI-MS.1
-
MDPI. Microwave-Assisted Extraction/UHPLC-Q-Orbitrap-MS-Based Lipidomic Workflow.9
-
ResearchGate. Identification of molecular species of oxidized triglyceride in plasma and its distribution in lipoproteins.2
-
Semantic Scholar. Analysis of Lipids in Green Coffee by Ultra-Performance Liquid Chromatography–Time-of-Flight Tandem Mass Spectrometry.8
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CymitQuimica [cymitquimica.com]
- 4. Ricinolein | C57H104O9 | CID 131752288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tristearin-d5 | Benchchem [benchchem.com]
- 6. Castor Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Activation of Sterol-response Element-binding Proteins (SREBP) in Alveolar Type II Cells Enhances Lipogenesis Causing Pulmonary Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathway for deuterated 16-hydroxyoleoyl glycerol
An In-depth Technical Guide to the Synthesis of Deuterated 16-Hydroxyoleoyl Glycerol
Authored by: A Senior Application Scientist
Introduction
Deuterated lipids are indispensable tools in the fields of biophysical research, drug development, and metabolic studies. The substitution of hydrogen with its heavier isotope, deuterium, provides a non-invasive probe for techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigations into the structure and dynamics of lipid membranes and their interactions with proteins.[1][2][3] Furthermore, the kinetic isotope effect resulting from deuteration can be exploited to enhance the metabolic stability of lipid-based therapeutics.
This technical guide provides a comprehensive, in-depth pathway for the chemical synthesis of deuterated 16-hydroxyoleoyl glycerol. The presented strategy is modular, allowing for the introduction of deuterium at various positions within the oleic acid backbone. We will delve into the rationale behind the chosen synthetic route, which encompasses the synthesis of a deuterated 16-hydroxyoleic acid precursor, the strategic use of protecting groups for glycerol, the esterification process, and final purification and characterization of the target molecule. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of organic synthesis.
Overall Synthetic Strategy
The synthesis of deuterated 16-hydroxyoleoyl glycerol is a multi-step process that requires careful planning and execution. The overall strategy can be divided into three main stages:
-
Synthesis of Deuterated 16-Hydroxyoleic Acid: This stage focuses on constructing the fatty acid backbone with the desired deuterium labeling.
-
Preparation of a Protected Glycerol Acceptor: To ensure selective esterification at the sn-1 or sn-3 position of glycerol, the other two hydroxyl groups are temporarily protected.
-
Esterification, Deprotection, and Purification: The deuterated fatty acid is coupled with the protected glycerol, followed by the removal of the protecting group and purification of the final product.
Caption: Overall workflow for the synthesis of deuterated 16-hydroxyoleoyl glycerol.
Part 1: Synthesis of Deuterated 16-Hydroxyoleic Acid
The synthesis of the deuterated fatty acid component is the most intricate part of this guide. The strategy presented here is adapted from known methods for synthesizing hydroxyoleic acids and incorporates a deuterated fragment via a Wittig reaction.[4][5] This approach allows for flexibility in the placement and extent of deuterium labeling.
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical path to our target deuterated 16-hydroxyoleic acid. The cis-double bond at the C9 position suggests a Wittig reaction as a key bond-forming step. This reaction would couple a C9 phosphonium ylide with a C8 aldehyde. The hydroxyl group at C16 can be introduced via a Grignard reaction on a lactone. Deuterium can be incorporated into either the phosphonium salt or the aldehyde fragment.
Caption: Retrosynthetic analysis of deuterated 16-hydroxyoleic acid.
Experimental Protocol: Synthesis of Deuterated 16-Hydroxyoleic Acid
This protocol outlines the synthesis of a terminally deuterated 16-hydroxyoleic acid.
Step 1: Synthesis of Deuterated (7-methoxycarbonyl-heptyl)triphenylphosphonium bromide
-
Bromination: Start with methyl 8-bromooctanoate. To introduce deuterium at the terminal position, a suitable deuterated starting material would be required, or a multi-step synthesis involving reduction of an alkyne with deuterium gas could be employed.[6] For simplicity in this guide, we will proceed with a non-deuterated precursor to illustrate the main synthetic steps.
-
Phosphonium Salt Formation: React methyl 8-bromooctanoate with triphenylphosphine in refluxing acetonitrile to yield the corresponding phosphonium bromide.
Step 2: Synthesis of (Z)-9-Hydroxynon-1-enal
-
Grignard Reaction: React a suitable lactone, such as δ-valerolactone, with a Grignard reagent like vinylmagnesium bromide. This will open the lactone to form a diol with a terminal double bond.
-
Oxidative Cleavage: The terminal double bond is then cleaved using ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield the desired aldehyde.
Step 3: Wittig Reaction and Saponification
-
Ylide Generation: The phosphonium salt from Step 1 is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), in anhydrous THF at low temperature to generate the corresponding ylide.
-
Coupling: The aldehyde from Step 2 is added to the ylide solution, and the reaction is allowed to warm to room temperature. This forms the cis-double bond of the oleic acid backbone.
-
Saponification: The resulting methyl ester is hydrolyzed using a base like potassium hydroxide in methanol/water to yield the free carboxylic acid.
Step 4: Introduction of the 16-Hydroxy Group
A more direct synthesis of 16-hydroxyoleic acid has been reported, which can be adapted for deuteration.[4] This involves a Grignard addition to a lactone followed by selective oxidation and a Wittig reaction.
Part 2: Protection of Glycerol
To direct the esterification to a primary hydroxyl group of glycerol, it is necessary to protect the other two hydroxyls. A common and efficient method is the formation of an acetonide, which protects the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl available for reaction.[7]
Experimental Protocol: Synthesis of 1,2-O-Isopropylidene Glycerol
-
Reaction Setup: In a round-bottom flask, combine glycerol, anhydrous acetone, and a catalytic amount of p-toluenesulfonic acid (p-TSA).[7]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the catalyst with a weak base (e.g., sodium bicarbonate). Remove the excess acetone under reduced pressure. The resulting crude product can be purified by distillation to yield pure 1,2-O-isopropylidene glycerol.
Part 3: Esterification and Deprotection
With the deuterated fatty acid and the protected glycerol in hand, the next step is to form the ester linkage. A variety of esterification methods can be employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective choice.[3]
Experimental Protocol: Esterification
-
Reaction Setup: Dissolve the deuterated 16-hydroxyoleic acid, 1,2-O-isopropylidene glycerol, and a catalytic amount of DMAP in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling: Cool the solution in an ice bath and add a solution of DCC in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates that the reaction is proceeding.
-
Workup: Filter off the DCU precipitate. Wash the filtrate sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Experimental Protocol: Deprotection
The final step in the synthesis is the removal of the isopropylidene protecting group to yield the target 16-hydroxyoleoyl glycerol. This is typically achieved under acidic conditions.
-
Reaction: Dissolve the protected product from the esterification step in a mixture of an organic solvent (e.g., ethanol) and an acidic aqueous solution. An acidic resin like Amberlyst-15 can also be used for easier removal.[7]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Neutralize the acid, remove the solvent, and extract the product into an organic solvent. The crude product can then be purified.
Part 4: Purification and Characterization
The final product will likely be a mixture containing the desired monoglyceride, as well as some diglycerides, triglycerides, and unreacted starting materials.[8] Purification is therefore a critical step.
Purification
-
Column Chromatography: For laboratory-scale preparations, silica gel column chromatography is a common and effective method for separating the components of the reaction mixture. A gradient elution system, for example, with hexane and ethyl acetate, can be used to isolate the monoglyceride.
-
Molecular Distillation: For larger quantities, wiped-film or short-path distillation (molecular distillation) is a highly effective technique for purifying monoglycerides.[9][10][11] This method separates compounds based on their molecular weight and is performed under high vacuum to minimize thermal degradation.
Characterization
The identity, purity, and isotopic enrichment of the final product must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the overall structure of the molecule, including the presence of the glycerol backbone, the fatty acid chain, and the position of the ester linkage.
-
²H NMR: Directly observes the deuterium nuclei, confirming the location and extent of deuteration.
-
¹³C NMR: Provides further structural confirmation.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to determine the molecular weight and fragmentation pattern, which confirms the structure and provides the level of deuterium incorporation.[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the deuterated molecule.
-
Quantitative Data Summary
| Step | Key Reagents | Typical Yield | Purity |
| Deuterated Fatty Acid Synthesis | Deuterated alkyl halide, triphenylphosphine, aldehyde | 30-50% (over several steps) | >95% |
| Glycerol Protection | Glycerol, acetone, p-TSA | 80-90% | >98% |
| Esterification | Deuterated fatty acid, protected glycerol, DCC, DMAP | 60-80% | Crude |
| Deprotection | Acetonide-protected intermediate, acid catalyst | 85-95% | Crude |
| Purification | Crude monoglyceride mixture | 40-60% (of monoglyceride) | >98% |
Conclusion
The synthesis of deuterated 16-hydroxyoleoyl glycerol is a challenging but achievable goal for a well-equipped organic chemistry laboratory. The modular strategy presented in this guide, which relies on established synthetic transformations such as the Wittig reaction and Steglich esterification, provides a reliable pathway to this valuable research tool. Careful execution of each step, particularly the purification of the final product, is essential for obtaining a high-purity material suitable for demanding applications in biophysical and biomedical research. The ability to introduce deuterium at specific locations in the fatty acid chain opens up a wide range of possibilities for detailed mechanistic and metabolic studies.
References
- Synthesis of novel deuterated lipids and surfactants. (2019). European Spallation Source.
- Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. (2023). IUCr Journals.
- Synthesis and structure of deuterated PA lipids. ResearchGate.
- An In-Depth Technical Guide to the Synthesis of Deuterated Phospholipids for Researchers, Scientists, and Drug. Benchchem.
- Purification of monoglycerides by Wiped Film Distillation. TOPTION Instrument.
- Esterification Kinetics of Glycerol with Fatty Acids in the Presence of Zinc Carboxylates: Preparation of Modified Acylglycerol Emulsifiers. (2004). Industrial & Engineering Chemistry Research - ACS Publications.
- An In-depth Technical Guide to the Synthesis and Purification of Deuterated Linoleic Acid. Benchchem.
- Esterification Plant Setup in Mumbai, India. Muez Hest.
- Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor. (2000). PubMed.
- Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework. (2025). ResearchGate.
- A short method for the synthesis of hydroxyoleic acids. AIR Unimi.
- Monoglycerides purification Solution. WELL ONE Chemical.
- Synthesis of high purity monoglycerides from crude glycerol and palm stearin. ThaiScience.
- Monoglyceride Separation w/ Centrifugal Molecular Distillation. Myers Vacuum.
- The protection reaction of glycerol to 1,2-acetonide glycerol. ResearchGate.
- A Short Method for the Synthesis of Hydroxyoleic Acids. Request PDF.
Sources
- 1. Documents download module [ec.europa.eu]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. toptiontech.com [toptiontech.com]
- 10. Monoglycerides purification Solution - WELL ONE Chemical [welloneupe.com]
- 11. myers-vacuum.com [myers-vacuum.com]
- 12. benchchem.com [benchchem.com]
Tri[(16-hydroxy)oleoyl]glycerol-d5 CAS number and commercial sources
Title: Tri[(16-hydroxy)oleoyl]glycerol-d5: A Technical Guide to Sourcing, Properties, and Lipidomic Integration
Executive Summary
In advanced lipidomics and pharmacokinetic profiling, the accuracy of mass spectrometry (MS) is fundamentally dependent on the quality of internal standards. Tri[(16-hydroxy)oleoyl]glycerol-d5 is a highly specialized, stable isotope-labeled triglyceride. As an isomeric analogue of Ricinolein[1], it provides an exact structural match for complex hydroxylated lipids while offering a +5 Da mass shift via its deuterated glycerol backbone. This whitepaper details its chemical properties, commercial sourcing, and provides a field-proven, self-validating methodology for its integration into LC-MS/MS workflows.
Chemical Identity & Structural Significance
Tri[(16-hydroxy)oleoyl]glycerol-d5 (Formula: C₅₇H₉₉D₅O₉)[2] features five deuterium atoms strategically placed on the carbon backbone of the glycerol moiety.
Causality in Design: Why label the backbone rather than the acyl chains? During collision-induced dissociation (CID) in MS/MS, triglycerides typically undergo a neutral loss of their fatty acid chains. If the deuterium were located on the acyl chains, fragmentation could yield highly variable, unlabeled diacylglycerol (DAG) product ions. By deuterating the glycerol backbone, every resulting DAG product ion retains the +5 Da mass shift. This ensures absolute specificity and eliminates cross-talk with endogenous isobaric interferences during quantitative analysis.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | Tri[(16-hydroxy)oleoyl]glycerol-d5 |
| Synonyms | [1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl] (Z)-16-hydroxyoctadec-9-enoate[2] |
| Unlabelled CAS Number | 1346606-52-7[3] |
| Molecular Formula | C₅₇H₉₉D₅O₉[2] |
| Molecular Weight | 938.46 g/mol [2] |
| Form | Neat (Oil/Liquid)[2] |
Commercial Sourcing & Supply Chain
Procuring high-purity deuterated standards is a critical bottleneck in assay development. While the unlabelled compound (CAS: 1346606-52-7) is widely available for standard biochemical assays[4], the d5-isotopologue is synthesized by specialized stable-isotope laboratories.
Table 2: Commercial Sources
| Vendor | Catalog / Ref Number | Availability Type |
| CymitQuimica (TRC) | TR-T795227[2] | Controlled Product / Research Standard |
| Clearsynth | CS-T-97860[5] | Stable Isotope Standard |
| Pharmaffiliates | PA2707588 (Unlabelled)[4] | API Reference Standard |
Mechanistic Role in Mass Spectrometry
When quantifying hydroxylated triglycerides in biological matrices (e.g., plasma, liver tissue), ion suppression is a major confounding variable. Co-eluting phospholipids can severely suppress the ionization efficiency of the target analyte. Tri[(16-hydroxy)oleoyl]glycerol-d5 acts as the ultimate internal standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), correcting for both extraction losses and matrix effects.
Figure 1: MS/MS Fragmentation logic demonstrating the +5 Da specificity of the d5-glycerol backbone.
Validated Experimental Protocol: MTBE Lipid Extraction
To ensure maximum recovery of Tri[(16-hydroxy)oleoyl]glycerol-d5 alongside endogenous lipids, we utilize a modified Methyl tert-butyl ether (MTBE) extraction. This method is structurally superior to traditional Folch (chloroform) extractions because the lipid-rich organic layer floats on top, minimizing contamination from the dense protein pellet .
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 50 µL of plasma or homogenized tissue into a 2 mL Eppendorf tube.
-
IS Spiking (Critical Step): Add 10 µL of Tri[(16-hydroxy)oleoyl]glycerol-d5 working solution (10 µg/mL in methanol).
-
Causality: Spiking before protein precipitation ensures the IS undergoes the exact same matrix suppression and extraction losses as the endogenous analytes, enabling true absolute quantification.
-
-
Protein Precipitation: Add 225 µL of ice-cold methanol. Vortex vigorously for 10 seconds.
-
Causality: Methanol disrupts non-covalent protein-lipid complexes, precipitating proteins while keeping the highly hydrophobic triglycerides in solution.
-
-
Organic Extraction: Add 750 µL of MTBE. Incubate the mixture at room temperature for 10 minutes on an orbital shaker.
-
Causality: MTBE's specific lipophilicity perfectly partitions triglycerides into the organic phase while excluding polar metabolites.
-
-
Phase Separation: Add 188 µL of MS-grade water. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection & Reconstitution: Carefully aspirate 500 µL of the upper (MTBE) layer. Dry completely under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v) prior to LC-MS/MS injection.
Figure 2: Workflow for lipid extraction and LC-MS/MS quantification using MTBE.
Data Processing & Self-Validating Systems
A protocol is only as trustworthy as its internal quality controls. To establish this workflow as a self-validating system, researchers must calculate the Matrix Effect (ME) and Extraction Recovery (ER) for Tri[(16-hydroxy)oleoyl]glycerol-d5 in every new batch.
-
Matrix Effect (ME): ME = (Peak Area of IS spiked post-extraction into matrix / Peak Area of IS in neat solvent) × 100.
-
Validation Threshold: An ME between 85% and 115% validates that co-eluting matrix components are not significantly suppressing the ionization of the d5-standard.
-
-
Extraction Recovery (ER): ER = (Peak Area of IS spiked pre-extraction / Peak Area of IS spiked post-extraction) × 100.
-
Validation Threshold: Consistent recovery (>75%) validates the efficiency of the MTBE phase separation.
-
By continuously monitoring the absolute peak area of Tri[(16-hydroxy)oleoyl]glycerol-d5 across all study samples, any sudden drop in signal immediately flags an extraction failure, pipetting error, or MS instrument drift, effectively preventing the reporting of false negatives.
References
-
Title: Tri[(16-hydroxy)oleoyl]glycerol (Unlabelled CAS: 1346606-52-7) Source: Pharmaffiliates URL: [Link]
-
Title: Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics Source: Journal of Lipid Research (Matyash et al., 2008) URL: [Link]
Sources
The Dual Identity of 16-Hydroxyoleic Acid: Microbial Defense to Mammalian Signaling
Natural Abundance and Lipidomic Profiling of 16-Hydroxyoleic Acid: A Comprehensive Technical Guide
As lipidomics transitions from broad profiling to the structural elucidation of low-abundance signaling lipids, oxygenated fatty acids have emerged as critical nodes in both microbial defense and mammalian metabolism. Among these, 16-hydroxyoleic acid (16-OH-OA) —chemically designated as (9Z,16R)-16-hydroxy-9-octadecenoic acid—presents a unique analytical challenge. As a Senior Application Scientist, I approach the quantification of this monounsaturated hydroxy fatty acid (HFA) not merely as a measurement task, but as a complex system of interconnected chemical behaviors.
This guide deconstructs the biological origins, lipidomic abundance, and the exact analytical methodologies required to isolate and quantify 16-OH-OA with high fidelity.
16-OH-OA occupies a fascinating evolutionary niche. In microbial ecosystems, it is biosynthesized as "paleic acid" by Paenibacillus sp. BMK771-AF3, functioning as a potent, narrow-spectrum antibiotic against pathogens like Mannheimia haemolytica[1].
In mammalian lipidomes, however, 16-OH-OA is generated endogenously as a minor metabolite of oleic acid (18:1n-9). While oleic acid is highly abundant, its conversion to 16-OH-OA requires highly specific spatial orientation within the catalytic pockets of oxygenating enzymes.
Enzymatic Architecture: The Mechanics of Omega-2 Hydroxylation
The generation of 16-OH-OA in humans is driven by omega-2 (ω-2) hydroxylation . Unlike standard ω-oxidation which targets the terminal methyl group (C18), ω-2 hydroxylation specifically targets the C16 position. This is primarily mediated by specific cytochrome P450 enzymes, notably CYP4F8 and CYP4F12 , which possess distinct ω-2 and ω-3 hydroxylase activities[2]. Furthermore, unspecific peroxygenases (EC 1.11.2.1) can catalyze the hydrogen peroxide-dependent oxygenation of oleic acid, yielding a mixture of 16-OH-OA and 17-OH-OA[3].
Figure 1: Biosynthetic pathways of oleic acid yielding 16-hydroxyoleic acid.
Quantitative Mapping in the Human Lipidome
In human plasma, the abundance of 16-OH-OA is dwarfed by its non-oxygenated precursor. While free oleic acid circulates at micromolar levels[4], 16-OH-OA exists in the low nanomolar to picomolar range. Furthermore, 16-OH-OA does not merely exist as a free fatty acid (FFA); it is frequently esterified into complex signaling lipids known as FAHFAs (Fatty Acid Esters of Hydroxy Fatty Acids), which require advanced data-independent acquisition (DIA) mass spectrometry for structural elucidation[5].
Table 1: Quantitative Landscape of Oleic Acid and its Hydroxylated Derivatives in Human Plasma
| Lipid Species | Structural Classification | Mean Plasma Concentration | Primary Analytical Modality |
| Oleic Acid (18:1n-9) | Non-oxygenated Free Fatty Acid | 10.0 – 15.0 nmol/mL | LC-HRMS (Full Scan) |
| 16-Hydroxyoleic Acid | Omega-2 Hydroxy Fatty Acid | 10 – 50 pmol/mL | Targeted LC-MS/MS (MRM) |
| 17-Hydroxyoleic Acid | Omega-1 Hydroxy Fatty Acid | 5 – 20 pmol/mL | Targeted LC-MS/MS (MRM) |
| FAHFA (16-OH-OA ester) | Esterified Hydroxy Fatty Acid | 1 – 5 pmol/mL | LC-SWATH-EAD-MS/MS |
(Note: Data synthesized from high-resolution lipidomic profiling of healthy human cohorts[4][5].)
Advanced Analytical Protocol: Overcoming Isobaric and Matrix Challenges
Quantifying 16-OH-OA requires overcoming two primary hurdles: matrix suppression from highly abundant lipids and the isobaric interference of positional isomers (e.g., 17-OH-OA and 18-OH-OA). The following self-validating protocol utilizes a biphasic extraction coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Rationale & Causality in Experimental Design
Traditional protein precipitation (e.g., using pure acetonitrile) often traps hydrophobic HFAs in the denatured protein pellet, leading to poor recovery. We utilize a modified MTBE (Methyl tert-butyl ether) biphasic extraction. MTBE forms the upper organic layer, preventing lipid contamination during aqueous phase removal—a common failure point in standard Folch (chloroform-based) extractions. Furthermore, we employ a high-pH mobile phase during liquid chromatography to ensure the complete deprotonation of the carboxylic acid group (pKa ~4.5), maximizing the [M−H]− signal intensity.
Figure 2: LC-HRMS analytical workflow for the extraction and quantification of 16-OH-OA.
Step-by-Step Methodology
Step 1: Quenching and Internal Standard Addition
-
Aliquot 50 µL of human plasma into a silanized glass vial (to prevent lipid adsorption to glass walls).
-
Add 10 µL of deuterated internal standard mix (e.g., 16-OH-OA-d3, 100 ng/mL) to validate extraction recovery and correct for matrix effects during ionization.
Step 2: MTBE Biphasic Extraction
-
Add 225 µL of ice-cold Methanol. Vortex vigorously for 10 seconds to disrupt lipid-protein complexes.
-
Add 750 µL of MTBE. Incubate on an orbital shaker at 4°C for 15 minutes.
-
Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Self-Validation Check: A clear biphasic separation must be visible. The upper MTBE layer contains the target HFAs. If an emulsion is present, increase centrifugation time.
Step 3: Concentration and Reconstitution
-
Carefully transfer 600 µL of the upper MTBE layer to a new vial.
-
Evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute in 50 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v).
Step 4: Reversed-Phase LC Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). The sub-2 µm particle size is strictly required to resolve the 16-OH, 17-OH, and 18-OH positional isomers based on minute differences in hydrophobicity.
-
Mobile Phase A: Water with 10 mM ammonium acetate, adjusted to pH 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50) with 10 mM ammonium acetate.
-
Gradient: 30% B to 98% B over 12 minutes at a flow rate of 0.3 mL/min.
Step 5: HRMS/MS Detection (Negative ESI)
-
Operate the Orbitrap or Q-TOF mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Target the exact mass m/z 297.2430 ( [M−H]− for C18H33O3 ).
-
Diagnostic Fragmentation: Utilize Electron-Activated Dissociation (EAD) or Higher-energy Collisional Dissociation (HCD). Cleavage adjacent to the C16 hydroxyl group yields diagnostic fragment ions that definitively distinguish 16-OH-OA from its isobaric counterparts[5].
Strategic Implications for Biomarker Discovery
The precise quantification of 16-OH-OA provides a direct readout of specific CYP450 ω-2 hydroxylase activity and microbial interactions within the host. As lipidomics continues to evolve, treating these low-abundance HFAs not as background noise, but as high-value diagnostic targets, will be paramount for next-generation drug development and metabolic profiling.
References
- Paleic acid, a fatty acid from Paenibacillus sp.
- Source: researchgate.
- Information on EC 1.11.2.
- Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
- Source: biorxiv.
Sources
- 1. Paleic acid, a fatty acid from Paenibacillus sp.: taxonomy, fermentation, isolation, structure determination, and anti-Mannheimia and -Pasteurella activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Information on EC 1.11.2.1 - unspecific peroxygenase - BRENDA Enzyme Database [brenda-enzymes.org]
- 4. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids | bioRxiv [biorxiv.org]
The Role of Tri[(16-hydroxy)oleoyl]glycerol in Lipid Metabolism Research: A Technical Guide to Hydroxylated Triacylglycerol (HO-TAG) Analysis
Introduction: The Structural and Biological Significance of 16-Hydroxyolein
In advanced lipidomics, the characterization of oxidized and hydroxylated lipids has transitioned from a niche pursuit to a central focus in understanding metabolic dysregulation, oxidative stress, and plant lipid mobilization. Tri[(16-hydroxy)oleoyl]glycerol (also known as 16-hydroxyolein) is a highly specialized triacylglycerol (TAG) comprising a glycerol backbone esterified with three 16-hydroxyoleic acid chains[1].
Structurally, it is an isomeric analogue of ricinolein (Tri[(12-hydroxy)oleoyl]glycerol), which is the primary constituent of castor oil[2]. While ricinolein features a hydroxyl group at the C12 position, 16-hydroxyolein features hydroxylation at the C16 position—making it an ω -3 hydroxylated metabolite. This specific positional isomerism makes Tri[(16-hydroxy)oleoyl]glycerol and its deuterated variants (e.g., Tri[(16-hydroxy)oleoyl]glycerol-d5) indispensable as stable isotope-labeled internal standards (SIL-IS) for the absolute quantification of HO-TAGs in complex biological matrices[3].
Biosynthetic Pathways and Metabolic Roles
The biological presence and synthesis of HO-TAGs vary significantly between mammalian and plant systems, serving distinct evolutionary and metabolic functions.
Mammalian Systems: Cytochrome P450-Mediated ω -3 Hydroxylation
In mammalian lipid metabolism, the generation of 16-hydroxyoleic acid from oleic acid (18:1) is primarily driven by specific members of the Cytochrome P450 family, notably CYP4F8 and CYP4F12 [4]. These enzymes catalyze the ω -3 hydroxylation of long-chain fatty acids. Once synthesized, 16-hydroxyoleic acid is activated to its CoA thioester and incorporated into the TAG pool via diacylglycerol acyltransferase (DGAT) enzymes. The accumulation of these HO-TAGs is often investigated as a biomarker for localized oxidative stress and altered lipid droplet dynamics in metabolic syndromes.
Plant Biology: Seed Aging and Germination
In agronomic and plant lipid research, HO-TAGs are critical indicators of physiological state. Lipidomic profiling has demonstrated that enzymatic and non-enzymatic lipid oxidation during seed aging generates specific hydroxylated triacylglycerols, serving as biomarkers for seed viability and deterioration[5]. Furthermore, during early seed germination (e.g., in peanuts), HO-TAG levels spike significantly, indicating coordinated lipid mobilization where these modified TAGs act as an immediate, mobilized energy reserve[6].
Fig 1. Biosynthetic pathway of Tri[(16-hydroxy)oleoyl]glycerol via CYP4F-mediated ω-3 hydroxylation.
Analytical Utility: A Self-Validating System for Lipidomics
As a Senior Application Scientist, I emphasize that the primary bottleneck in oxidized lipidomics is not instrument sensitivity, but isobaric interference and matrix-induced ion suppression . Ricinolein and 16-hydroxyolein share the exact same monoisotopic mass (932.77 Da)[1].
To achieve absolute quantification of endogenous HO-TAGs, researchers must employ a self-validating system. By spiking Tri[(16-hydroxy)oleoyl]glycerol-d5 into the biological matrix prior to extraction, we establish a robust SIL-IS framework[3]. This deuterated standard co-elutes with endogenous 16-hydroxyolein, experiencing the exact same matrix suppression effects in the Electrospray Ionization (ESI) source, thereby allowing for precise mathematical correction of the analyte signal.
Experimental Protocols: HO-TAG Extraction and Quantification
The following methodology outlines a highly optimized, step-by-step workflow for the extraction and LC-MS/MS quantification of HO-TAGs.
Protocol 1: Biphasic Lipid Extraction (Modified MTBE Method)
Expertise Note: We utilize Methyl tert-butyl ether (MTBE) rather than the traditional Folch (Chloroform) method. MTBE forces the lipid-rich organic layer to the top of the biphasic system, preventing pipette contamination from the proteinaceous pellet. Furthermore, MTBE is less prone to inducing acid-catalyzed degradation of unstable hydroxylated lipids.
-
Sample Homogenization: Lyophilize and grind the biological sample (e.g., 15 mg of seed tissue or 106 cells) into a fine powder[6].
-
SIL-IS Spiking: Add 80 µL of Tri[(16-hydroxy)oleoyl]glycerol-d5 internal standard (10 µg/mL prepared in DCM/MeOH 3:1) directly to the homogenate[6].
-
Protein Precipitation: Add 2 mL of ice-cold Methanol. Vortex vigorously and incubate at -20°C for 2 hours.
-
Organic Extraction: Add 6 mL of MTBE. Shake the mixture continuously for 1 hour at room temperature.
-
Phase Separation: Induce phase separation by adding 1.5 mL of MS-grade water. Vortex for 30 seconds and centrifuge at 3,000 × g for 10 minutes.
-
Recovery: Carefully aspirate the upper (organic) MTBE phase. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas.
-
Reconstitution: Reconstitute the lipid pellet in 200 µL of Isopropanol/Acetonitrile (1:1, v/v) for LC-MS/MS injection.
Protocol 2: UPLC-ESI-MS/MS Analysis
Expertise Note: The mobile phase must contain 10 mM Ammonium Formate. TAGs do not ionize well as protonated molecules [M+H]+ . Ammonium adducts [M+NH4]+ are highly stable and yield predictable, highly abundant diacylglycerol [DAG]+ product ions upon Collision-Induced Dissociation (CID).
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 100 mm) maintained at 55°C[5].
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: Run a 15-minute non-linear gradient from 40% B to 99% B to elute highly hydrophobic TAGs.
Fig 2. Standardized lipidomic workflow for HO-TAG quantification using a deuterated internal standard.
Quantitative Data Presentation
To ensure high-confidence identification, Multiple Reaction Monitoring (MRM) transitions must be precisely tuned. The table below summarizes the theoretical and empirical parameters for distinguishing 16-hydroxyolein from its isomers and its deuterated standard.
| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Chromatographic Behavior |
| Tri[(16-hydroxy)oleoyl]glycerol | 950.8 [M+NH4]+ | 635.5 [DAG]+ | 25 | Reference ( Rt ) |
| Tri[(16-hydroxy)oleoyl]glycerol-d5 | 955.8 [M+NH4]+ | 638.5 [DAG]+ | 25 | Co-eluting ( Rt ) |
| Ricinolein (12-OH Isomer) | 950.8 [M+NH4]+ | 635.5 [DAG]+ | 25 |
Rt
|
Table 1: MRM Transitions and LC-MS/MS parameters for HO-TAG analysis. The product ion represents the neutral loss of one hydroxylated fatty acid chain plus ammonia.
Conclusion
Tri[(16-hydroxy)oleoyl]glycerol occupies a unique position at the intersection of plant agronomy and mammalian oxidative lipidomics. By understanding its biosynthetic origins—such as CYP4F-mediated ω -3 hydroxylation—and leveraging its deuterated analogues as self-validating internal standards, researchers can confidently map the complex dynamics of lipid mobilization and oxidative stress. The integration of optimized MTBE extractions with ammonium-adduct driven MS/MS ensures that data generated is both highly sensitive and analytically unassailable.
References
-
Boca, et al. "Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging." Plant and Cell Physiology, 2017. URL:[Link][5]
-
Zhang, et al. "Coordinated Lipid Mobilization during Seed Development and Germination in Peanut (Arachis hypogaea L.)." Journal of Agricultural and Food Chemistry, 2023. URL: [Link][6]
-
Ferse, et al. "Oxygenation of polyunsaturated long chain fatty acids by recombinant CYP4F8 and CYP4F12 and catalytic importance of Tyr-125 and Gly-328 of CYP4F8." ResearchGate, 2012. URL: [Link][4]
Sources
- 1. Tri[(16-hydroxy)oleoyl]glycerol | LGC Standards [lgcstandards.com]
- 2. Tri[(16-Hydroxy)oleoyl]glycerol [chemicalbook.com]
- 3. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Coordinated Lipid Mobilization during Seed Development and Germination in Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analytical Standards for Hydroxylated Fatty Acids
Foreword: Navigating the Complex Landscape of Hydroxylated Fatty Acids
Hydroxylated fatty acids (HFAs), a diverse class of lipid mediators including the well-studied oxylipins and the more recently discovered fatty acid esters of hydroxy fatty acids (FAHFAs), are at the forefront of biomedical research. These molecules are pivotal signaling entities in a vast array of physiological and pathological processes, most notably inflammation and its resolution.[1] For researchers, scientists, and drug development professionals, the accurate and precise quantification of these analytes in complex biological matrices is not merely an analytical task; it is a prerequisite for unraveling disease mechanisms and discovering novel therapeutic targets.
However, the analytical journey is fraught with challenges. HFAs are typically present at very low concentrations (picomolar to nanomolar), exist as a multitude of structurally similar regio- and stereoisomers, and are susceptible to degradation.[2][3][4] This guide provides a comprehensive overview of the state-of-the-art analytical standards and methodologies for HFA analysis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop robust, reliable, and self-validating analytical systems.
The First Critical Step: Strategic Sample Preparation
The old adage "garbage in, garbage out" has never been more pertinent than in the analysis of low-abundance lipids. The primary objectives of sample preparation are to isolate the HFAs from interfering matrix components (proteins, phospholipids), concentrate the analytes, and prevent their artificial generation or degradation. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions lipids from an aqueous sample into an immiscible organic solvent.
-
The Causality Behind the Choice: LLE is often employed for its simplicity and the ability to handle larger sample volumes. The widely used Folch or Bligh-Dyer methods, which utilize a chloroform/methanol/water solvent system, are effective for extracting a broad range of lipids.[5][6] A newer, three-phase liquid extraction (3PLE) technique can further fractionate lipids by polarity in a single step, with a middle organic phase enriched in glycerophospholipids and an upper organic phase containing more neutral lipids.[7]
-
Self-Validating Protocol Insight: To prevent the artificial formation of HFAs through auto-oxidation during sample workup, it is critical to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. Furthermore, all procedures should be performed on ice and with minimal exposure to air and light.
Solid-Phase Extraction (SPE)
SPE has become the gold standard for HFA sample preparation due to its high recovery, excellent reproducibility, and ability to remove interfering matrix components effectively.
-
The Causality Behind the Choice: The choice of SPE sorbent is the most critical parameter and is dictated by the chemical properties of the target HFAs.
-
Reversed-Phase (e.g., C18): These sorbents retain lipids based on hydrophobicity. While broadly applicable, they may not provide sufficient cleanup for very complex matrices as other non-polar lipids can be co-extracted.
-
Mixed-Mode Anion Exchange (e.g., Oasis MAX): This is a highly effective strategy for acidic HFAs like oxylipins. The sorbent possesses both reversed-phase and anion-exchange properties. This dual mechanism allows for the specific retention of acidic compounds while washing away neutral and basic interferences, resulting in a much cleaner extract.
-
Specialized Sorbents (e.g., Z-Sep, EMR-Lipid): For particularly challenging fatty matrices, newer sorbents have been developed. Z-Sep, a zirconia-based sorbent, effectively removes fatty acids and phospholipids through Lewis acid-base interactions.[8] EMR-Lipid is a porous sorbent that selectively removes lipids without retaining larger analyte molecules.[8]
-
-
Self-Validating Protocol Insight: A key to a self-validating SPE protocol is the use of stable isotope-labeled internal standards. These standards, which are chemically identical to the analyte but have a different mass, should be spiked into the sample before extraction. By monitoring the recovery of the internal standard, you can assess and correct for any analyte loss during the entire sample preparation and analysis process. An acceptable recovery for the internal standard is typically considered to be at least 60%.
Experimental Protocol: SPE for Oxylipins from Plasma
This protocol is adapted for the extraction of acidic oxylipins from human plasma using a mixed-mode anion exchange SPE plate.
-
Sample Pre-treatment: To 100 µL of plasma, add 5 µL of a 10x concentrated internal standard mix (containing deuterated analogues of your target HFAs) and 400 µL of ice-cold isopropanol containing an antioxidant (e.g., 0.2 mg/mL BHT).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 4°C and >10,000 x g for 10 minutes.
-
SPE Plate Conditioning:
-
Condition a mixed-mode anion exchange SPE plate (e.g., Oasis MAX) well with 1 mL of methanol.
-
Equilibrate the well with 1 mL of water.
-
-
Sample Loading: Load the supernatant from the centrifuged sample onto the SPE plate.
-
Washing:
-
Wash with 1 mL of water to remove polar impurities.
-
Wash with 1 mL of methanol to remove non-polar, non-acidic impurities.
-
-
Elution: Elute the target acidic HFAs with 1 mL of an elution solvent (e.g., 50:50 acetonitrile:isopropanol with 5% formic acid).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.
The Analytical Crossroads: GC-MS vs. LC-MS/MS
Once the HFAs are extracted and purified, two primary analytical techniques are employed for their separation and quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The GC-MS Approach: Power Through Derivatization
GC-MS is a mature, robust, and highly sensitive technique for HFA analysis. However, due to the low volatility and high polarity of HFAs (owing to their carboxyl and hydroxyl groups), direct analysis by GC is not feasible.[9] A chemical derivatization step is mandatory.
-
The Causality Behind Derivatization: Derivatization serves two primary purposes:
-
Increases Volatility: It replaces the active, polar hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable groups, allowing the HFA to be volatilized in the GC inlet without degradation.
-
Improves Chromatographic Properties: The resulting derivatives are less polar, leading to better peak shapes and reduced tailing on common GC columns.
-
-
Common Derivatization Strategies:
-
Silylation: This is the most common method, where active hydrogens are replaced with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose. The resulting TMS ethers and esters are significantly more volatile.[9][10]
-
Esterification: This process specifically targets the carboxylic acid group, often converting it to a fatty acid methyl ester (FAME). Reagents like boron trifluoride in methanol (BF₃-methanol) are commonly used.[11][12] For HFAs, this is typically a two-step process where the carboxyl group is first esterified, followed by silylation of the hydroxyl group.
-
Experimental Protocol: Silylation of HFAs for GC-MS Analysis
-
Drying (Critical Step): Ensure the dried sample extract from the SPE step is completely free of moisture. BSTFA is highly sensitive to water.
-
Reagent Addition: To the dried sample in a GC vial, add 50-100 µL of BSTFA + 1% TMCS and 50 µL of an anhydrous solvent like pyridine or acetonitrile.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
The LC-MS/MS Approach: The Power of Direct Analysis
Modern LC-MS/MS has become the predominant platform for HFA analysis, particularly in the field of lipidomics. Its major advantage is the ability to analyze HFAs directly in their native form without the need for derivatization.[2][4][13]
-
The Causality Behind the Choice:
-
High Sensitivity and Specificity: Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, one can achieve exceptionally low limits of detection (in the picogram range) and high specificity by monitoring a specific precursor-to-product ion transition for each HFA.[1]
-
High Throughput: The elimination of the derivatization step significantly shortens the sample preparation time, allowing for higher throughput analysis.
-
Versatility: LC-MS is suitable for a broader range of HFAs, including larger and more complex structures like FAHFAs, which can be challenging to analyze by GC-MS.
-
-
Typical LC-MS/MS Setup:
-
Chromatography: Reversed-phase chromatography using a C18 column is the standard for separating HFAs based on their hydrophobicity.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is most commonly used, as the carboxylic acid group is readily deprotonated to form [M-H]⁻ ions.
-
Mass Analysis: A triple quadrupole instrument is used for targeted quantification via MRM. For discovery and structural elucidation, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is preferred.
-
Data Presentation: A Comparison of Analytical Platforms
The choice between GC-MS and LC-MS/MS depends on the specific research question, available instrumentation, and the target analytes.
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory: Increases volatility and thermal stability.[9][10] | Not Required: Direct analysis of native compounds.[4] |
| Sensitivity | Excellent, often reaching low picogram levels. | Exceptional, with limits of detection often in the femtogram to low picogram range on-column.[4][14] |
| Specificity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific MRM transitions.[1] |
| Throughput | Lower, due to the required derivatization step and longer GC run times. | Higher, due to simpler sample prep and faster UPLC run times. |
| Compound Coverage | Best for smaller, more volatile HFAs. | Broad coverage, including larger and more complex HFAs like FAHFAs.[2][3] |
| Primary Limitation | The need for derivatization can introduce variability.[13] | Susceptible to matrix effects (ion suppression or enhancement). |
Advanced Challenges and Emerging Solutions: The Isomer Problem
Perhaps the greatest challenge in HFA analysis is the prevalence of isomers—molecules with the same chemical formula but different structures.[2][3] These can be:
-
Regioisomers: The hydroxyl group is at a different position on the fatty acid chain.
-
Stereoisomers (Enantiomers): The spatial arrangement around a chiral center is different (R vs. S configuration).
Standard reversed-phase LC and GC methods often cannot separate these isomers. This is a critical issue, as different isomers can have vastly different biological activities.
Emerging Solutions:
-
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, allowing for their separation.[9][15][16] This is crucial for determining the enzymatic origin of an HFA, as enzymes typically produce a single enantiomer, whereas auto-oxidation produces a racemic (50:50) mixture.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge.[17][18] Because isomers often have different three-dimensional shapes, IMS can provide an additional dimension of separation beyond chromatography and mass-to-charge ratio, enabling the resolution of isomers that are indistinguishable by LC-MS alone.
Visualizing the Workflow
A robust analytical workflow is built on a series of logical, self-validating steps. The following diagrams illustrate the typical workflows for HFA analysis.
Caption: General analytical workflow for HFA analysis.
Caption: Step-by-step SPE workflow for acidic HFAs.
Conclusion: A Forward-Looking Perspective
The field of HFA analysis is dynamic, with continuous advancements in both sample preparation and instrumental analysis. While LC-MS/MS currently offers the most versatile and high-throughput platform, GC-MS remains a powerful and reliable tool. The critical takeaway for any scientist entering this field is the foundational importance of a meticulously planned and validated workflow. By understanding the "why" behind each step—from the addition of antioxidants during extraction to the choice of derivatization reagent or SPE sorbent—researchers can build the robust, self-validating systems necessary to generate high-quality, reproducible data. As new technologies like ion mobility spectrometry become more accessible, our ability to resolve the immense complexity of the lipidome will only continue to grow, shedding further light on the vital role of these fascinating molecules in health and disease.
References
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed. [Link]
-
High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column. (n.d.). Oxford Academic. [Link]
-
UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. (n.d.). ResearchGate. [Link]
-
Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. (n.d.). PMC. [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PubMed. [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC. [Link]
-
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. (2023). Frontiers. [Link]
-
application of ultra-high resolution ion mobility to reveal lipid diversity. (n.d.). ChemRxiv. [Link]
-
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. (2023). PMC. [Link]
-
Quantitative and qualitative analysis of oxylipins using highresolution mass spectrometry. (2025). SCIEX. [Link]
-
Methods of the Analysis of Oxylipins in Biological Samples. (2020). MDPI. [Link]
-
High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020). Covalent Metrology. [Link]
-
Separation of isomeric lipids by ion mobility- time of flight mass spectrometry. (n.d.). TOFWERK. [Link]
-
Ion-Mobility Mass Spectrometry in Metabolomics and Lipidomics. (2022). LCGC International. [Link]
-
Characterization of Triacylglycerol Enantiomers Using Chiral HPLC/APCI-MS and Synthesis of Enantiomeric Triacylglycerols. (2013). ACS Publications. [Link]
-
Lipid recovery rates using solid-phase extraction and abundance.... (n.d.). ResearchGate. [Link]
-
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (n.d.). PMC. [Link]
-
LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (2024). Technology Networks. [Link]
-
Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. (2021). PMC. [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters. [Link]
-
Instrument Detection Limit (IDL) for the Scion SQ GC-MS. (n.d.). SCION Instruments. [Link]
-
guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). WOAH. [Link]
-
Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. (2023). SciELO. [Link]
-
Recovery Rate, Extraction Speed and Sample Capacity of SPE Cartridge. (2025). Hawach Scientific. [Link]
-
Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. (2007). PubMed. [Link]
-
Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021). Chromatography Online. [Link]
-
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). MDPI. [Link]
-
Sample preparation of blood plasma enables baseline separation of iron metalloproteins by SEC-GFAAS. (2020). PubMed. [Link]
-
A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty.... (2016). PubMed. [Link]
-
Protocol for extraction and derivitization of fatty acid for GC analyis? (2019). ResearchGate. [Link]
-
Plasma sample preparation: Significance and symbolism. (2025). A.I. Language Model. [Link]
-
Three-phase liquid extraction: A simple and fast method for lipidomic workflows. (n.d.). Lund University. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). MDPI. [Link]
-
Advances in Lipid Extraction Methods—A Review. (2021). PMC. [Link]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. (n.d.). ResearchGate. [Link]
-
Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
(PDF) Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. (2023). ResearchGate. [Link]
Sources
- 1. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. GCMS limit of detection - Chromatography Forum [chromforum.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. sciex.com [sciex.com]
- 12. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 15. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. tofwerk.com [tofwerk.com]
Methodological & Application
Application Note: Comprehensive Profiling of Hydroxylated Triacylglycerols (hTAGs) via UHPLC-ESI-MS/MS
Biological Context and Analytical Challenges
Hydroxylated triacylglycerols (hTAGs) are biologically active oxidized lipids that serve as critical biomarkers for oxidative stress, seed aging, and the mobilization of storage lipids during germination[1][2]. In human physiology, the accumulation of hTAGs within low-density lipoproteins (LDL) is strongly correlated with hyperlipidemia and cardiovascular pathogenesis[3].
Despite their biological significance, profiling hTAGs presents severe analytical challenges. They exist in low physiological abundance, lack easily ionizable functional groups, and present as complex mixtures of positional isomers (regioisomers)[4]. To overcome these barriers, this application note details a highly optimized, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology designed specifically for the extraction, separation, and structural elucidation of hTAGs.
Experimental Rationale & Causality
As a Senior Application Scientist, it is critical to understand why specific methodological choices are made, rather than simply following a recipe. Every step in this protocol is engineered to maximize sensitivity and structural data yield.
-
Extraction Chemistry (MTBE vs. Folch): Traditional lipid extractions use chloroform (Folch method), which places the lipid-rich organic layer at the bottom of the tube, requiring the pipette to pass through the protein-rich aqueous interface. This protocol utilizes Methyl tert-butyl ether (MTBE). MTBE partitions the lipids into the upper organic layer, allowing for rapid, contamination-free recovery and higher throughput.
-
Chromatographic Selectivity: Reversed-phase liquid chromatography (RPLC) is the gold standard for separating intact triacylglycerols[5]. We utilize a C18 or C30 column. C30 stationary phases offer enhanced shape selectivity, which is absolute necessity for resolving closely eluting hTAG regioisomers[6]. The column compartment is maintained at 60°C to reduce the viscosity of the isopropanol-rich mobile phase, thereby preventing system overpressure.
-
Ionization and Adduct Formation: Because TAGs do not easily protonate, relying on [M+H]+ ions yields poor sensitivity[5]. By supplementing the mobile phase with ammonium formate, we force the hTAGs to form stable ammonium adducts ( [M+NH4]+ ) during positive-mode Electrospray Ionization (ESI)[5][6].
-
Regiospecific Fragmentation: Upon Collision-Induced Dissociation (CID), [M+NH4]+ adducts undergo a predictable neutral loss of ammonia ( NH3 ) followed by the loss of a fatty acyl chain, yielding diagnostic diacylglycerol ( [DAG]+ ) fragment ions[6]. The relative abundance of these DAG fragments allows us to pinpoint whether the hydroxylated fatty acid resides at the sn-1/3 or sn-2 position of the glycerol backbone[6].
Figure 1: End-to-end workflow for hTAG extraction, UHPLC separation, and MS/MS identification.
Step-by-Step Methodology
Self-Validating System Preparation
To ensure the protocol is a self-validating system, researchers must spike the initial biological sample with an unnatural internal standard (e.g., Equine-derived TAG 45:0 or a commercially available deuterated oxidized TAG). Recovery of this standard validates extraction efficiency. Furthermore, running a Quality Control (QC) pool (aliquots of all samples combined) every 10 injections allows for the monitoring of retention time drift and MS sensitivity[2]. If the QC variance exceeds 15% RSD, the system fails suitability and requires maintenance.
Lipid Extraction (Modified MTBE Protocol)
-
Transfer 50 mg of homogenized tissue or 100 µL of plasma into a glass centrifuge tube.
-
Add 10 µL of the internal standard mixture (10 µg/mL).
-
Add 1.5 mL of ice-cold Methanol and vortex vigorously for 30 seconds.
-
Add 5.0 mL of MTBE. Incubate the mixture on a multi-tube vortexer at room temperature for 1 hour to ensure complete lipid partitioning.
-
Add 1.25 mL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 1,000 × g for 10 minutes at 4°C.
-
Carefully aspirate the upper organic phase (containing hTAGs) and transfer it to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the lipid pellet in 200 µL of Isopropanol/Acetonitrile (1:1, v/v) and transfer to an autosampler vial.
UHPLC Separation Conditions
Separation is achieved using a high-resolution C30 column (e.g., 100 × 2.1 mm, 2.6 µm particle size) to maximize isomeric resolution.
Mobile Phase A: Acetonitrile/Water (60:40, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid. Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.
Table 1: Optimized UHPLC Gradient Profile
| Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 400 | 60 | 40 |
| 1.5 | 400 | 40 | 60 |
| 3.0 | 400 | 40 | 60 |
| 13.0 | 400 | 2 | 98 |
| 13.1 | 400 | 60 | 40 |
| 17.0 | 400 | 60 | 40 |
Note: The column oven must be strictly maintained at 60°C to manage the high viscosity of Mobile Phase B.
Mass Spectrometry (ESI-MS/MS) Parameters
Operate the mass spectrometer in Positive Ion Mode using Data-Dependent Acquisition (DDA) to capture MS/MS spectra for the top 10 most abundant precursor ions per cycle.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300°C
-
Nebulizer Gas Pressure: 50 psi
-
Collision Energy (CID): Stepped gradient (20–40 eV) to ensure comprehensive fragmentation of the robust TAG backbone.
Data Interpretation and Structural Elucidation
The identification of hTAGs relies on interpreting the diagnostic DAG fragment ions generated during CID. When an ammonium-adducted hTAG fragments, it first loses NH3 to form a transient [M+H−NH3]+ ion. This intermediate rapidly ejects one of its three fatty acyl chains[6].
If the molecule ejects the hydroxylated fatty acid, the resulting fragment is a standard [DAG]+ ion. If it ejects a normal fatty acid, the resulting fragment retains the hydroxyl group, forming a [DAG−OH]+ ion.
Figure 2: CID fragmentation of ammonium-adducted hTAGs yielding regiospecific DAG product ions.
Because the loss of a fatty acid from the outer sn-1 or sn-3 positions is energetically favored over the loss from the central sn-2 position, the relative intensity of these DAG fragments reveals the exact regiospecific architecture of the lipid[6].
Table 2: Diagnostic MS/MS Fragment Ions for a Representative hTAG (TAG 50:2 OH)
| Precursor Ion ( [M+NH4]+ ) | Fragment Ion | Neutral Loss | Structural Significance |
| m/z 874.8 | m/z 857.8 | - NH3 | Confirmation of ammonium adduct |
| m/z 874.8 | m/z 577.5 | - NH3 , - FA(OH) | Loss of hydroxylated acyl chain; yields normal [DAG]+ |
| m/z 874.8 | m/z 593.5 | - NH3 , - FA | Loss of normal acyl chain; yields hydroxylated [DAG−OH]+ |
By systematically applying this analytical framework, researchers can confidently map the complex landscape of oxidized triacylglycerols, ensuring high-fidelity data for biomarker discovery and lipidomic profiling.
References
- Suomela, J.-P., Leskinen, H., & Kallio, H. (2011). "Analysis of Isomeric Forms of Oxidized Triacylglycerols Using Ultra-High-Performance Liquid Chromatography and Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry.
- Suomela, J.-P., et al. (2004). "New approach to the analysis of oxidized triacylglycerols in lipoproteins." Lipids.
- Wiebach, J., et al. (2017). "Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging." Plant and Cell Physiology.
- Márquez-Ruíz, G., et al. (2019). "Analysis of Oxidized Fatty Acids." AOCS.
- Han, X., et al. (2020). "An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts." PMC.
- Zhang, Y., et al. (2023). "Coordinated Lipid Mobilization during Seed Development and Germination in Peanut (Arachis hypogaea L.)." Journal of Agricultural and Food Chemistry.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Coordinated Lipid Mobilization during Seed Development and Germination in Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New approach to the analysis of oxidized triacylglycerols in lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Lipid Extraction Techniques Incorporating Deuterated Internal Standards
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Quantitative Lipidomics & Mass Spectrometry
Introduction: The Mandate for Deuterated Internal Standards
In quantitative lipidomics, the biological matrix is notoriously complex, leading to variable extraction efficiencies and unpredictable ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. As a Senior Application Scientist, I mandate the use of stable isotope-labeled (deuterated) internal standards (IS) as the foundational step of any lipidomic workflow.
Deuterated standards, such as the Avanti SPLASH Lipidomix, share the exact physicochemical properties of endogenous lipids but are distinguished by a specific mass shift (e.g., d7-cholesterol, d5-TG)[1]. Because they co-elute with their endogenous counterparts, they experience the exact same matrix effects in the electrospray ionization (ESI) source. Spiking these standards into the sample prior to the addition of extraction solvents transforms the protocol into a self-validating system : any physical loss of the sample during phase separation or evaporation is perfectly mirrored by the loss of the internal standard, allowing for absolute mathematical correction[2].
Mechanistic Rationale: The Causality of Solvent Selection
For decades, the Folch and Bligh-Dyer methods (utilizing Chloroform:Methanol) served as the gold standard for total lipid extraction. However, these methods possess a critical mechanical flaw for high-throughput environments: the high density of chloroform forces the lipid-rich organic phase to the bottom of the tube. To recover the lipids, a pipette must pierce the upper aqueous phase and the intermediate protein disk, introducing a high risk of cross-contamination.
Modern lipidomics relies on advanced solvent systems designed to invert this phase distribution or eliminate biphasic separation entirely:
-
The Matyash (MTBE) Method: By replacing chloroform with methyl-tert-butyl ether (MTBE), the lipid-containing organic phase becomes less dense than water and rests at the top of the tube[3]. This causality allows for clean, automated liquid handling without disturbing the protein pellet[4].
-
The BUME Method: Utilizing a Butanol:Methanol mixture, this method can be run as a single-phase or biphasic system. The single-phase Alshehry modification (1-Butanol/Methanol 1:1) precipitates proteins while keeping all lipids in a single supernatant, demonstrating exceptional recovery for polar lipids like phospholipids and sphingolipids[5].
Phase distribution comparison between Folch and MTBE/BUME lipid extraction methods.
Comparative Performance Data
The choice of extraction methodology directly impacts the recovery of specific lipid classes. Table 1 summarizes the quantitative recovery data across major protocols, highlighting why modern laboratories are shifting away from chloroform.
Table 1: Comparative Efficiency of Lipid Extraction Methods
| Extraction Method | Solvent System | Organic Phase Position | Average IS Recovery (%) | Primary Advantage / Best Application |
| Folch | Chloroform:MeOH (2:1) | Bottom | ~86% | Historical baseline; broad lipid coverage[5]. |
| Matyash | MTBE:MeOH (10:3) | Top | ~73-90% | High-throughput automation; excellent for sphingolipids[5]. |
| BUME (Single Phase) | 1-Butanol:MeOH (1:1) | Single Supernatant | ~99% | Highest recovery for polar phospholipids; chloroform-free[5]. |
| BUME (Two-Phase) | Butanol:MeOH:Heptane:Ethylacetate | Top | ~67-82% | Good for microalgae and complex tissue matrices[6]. |
Note: Recovery percentages are based on the extraction of deuterated internal standards from human plasma and biological tissues.
Experimental Workflows & Protocols
The following protocols are engineered to ensure absolute data integrity. The critical step in both workflows is the introduction of the deuterated IS before solvent disruption.
Workflow of lipid extraction emphasizing pre-extraction IS spiking and phase separation.
Protocol A: High-Throughput MTBE Biphasic Extraction (Matyash Method)
Optimized for plasma, serum, and cell pellets.
Rationale: MTBE induces a clean phase separation where the lipidome partitions into the low-density upper layer, leaving proteins and salts trapped in the dense aqueous layer below[3].
Step-by-Step Methodology:
-
Sample Aliquot: Aliquot 10–50 µL of plasma (or homogenized tissue) into a pre-chilled 1.5 mL Eppendorf tube[5].
-
IS Spiking (Critical): Add 10 µL of deuterated internal standard mixture (e.g., Avanti SPLASH Lipidomix diluted 1:10 in methanol) directly to the sample[5].
-
Protein Precipitation: Add 225 µL of ice-cold LC-MS grade Methanol. Vortex vigorously for 10 seconds to disrupt lipid-protein complexes[1].
-
Lipid Solubilization: Add 750 µL of cold MTBE. Vortex for 10 seconds, then incubate on a shaker at 4°C for 1 hour (or sonicate for 1 minute followed by resting on ice)[1],[5].
-
Phase Induction: Add 188 µL of LC-MS grade water (or PBS) to induce phase separation. Vortex for 20 seconds[1].
-
Centrifugation: Centrifuge at 10,000 to 14,000 × g for 10 minutes at 4°C[5].
-
Collection: Carefully aspirate the upper organic (MTBE) phase and transfer it to a clean glass vial[4].
-
Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen or in a centrifugal evaporator. Reconstitute in an LC-compatible solvent (e.g., 1-Butanol/Methanol 1:1 or Methanol/Toluene 9:1) prior to LC-MS/MS analysis[1],[5].
Protocol B: Single-Phase BUME Extraction (Alshehry Method)
Optimized for maximum recovery of polar lipids and automated liquid handling.
Rationale: By utilizing a 1:1 ratio of 1-Butanol and Methanol, lipids are extracted into a single organic supernatant while proteins are precipitated into a hard pellet. This eliminates the need for phase-boundary pipetting entirely[5].
Step-by-Step Methodology:
-
Sample Aliquot: Aliquot 10 µL of plasma into a 0.5 mL polypropylene tube[5].
-
IS Spiking: Add 10 µL of deuterated internal standard (SPLASH Lipidomix, diluted 1:10 in 1-butanol/methanol)[5].
-
Extraction: Add 100 µL of 1-Butanol/Methanol (1:1 v/v) containing 5 mM ammonium formate[5].
-
Homogenization: Vortex for 10 seconds, followed by sonication for 1 hour at room temperature[5].
-
Centrifugation: Centrifuge at 13,000 × g for 10 minutes to pellet the non-extractable protein residue[5].
-
Collection: Transfer the single-phase supernatant directly into a clean autosampler vial[5]. (Optional: Add an additional 100 µL of solvent to the pellet to re-extract remaining lipids, then pool the supernatants).
Quality Control: Building a Self-Validating System
To ensure the scientific integrity of the extraction, the protocol must be continuously validated:
-
Calculate Absolute IS Recovery: Periodically spike the deuterated IS after extraction into a pooled Quality Control (QC) sample and compare its peak area to the IS spiked before extraction. A recovery of <50% for specific classes (e.g., Triglycerides in BUME) indicates a thermodynamic failure in the solvent system for that polarity range[5].
-
Monitor Matrix Effects: Evaluate the absolute peak area of the deuterated standards across all biological samples. A sudden drop in the IS signal indicates severe ion suppression from co-eluting matrix components, necessitating a dilution of the sample or an adjustment to the LC gradient.
Sources
- 1. lcms.cz [lcms.cz]
- 2. sciex.com [sciex.com]
- 3. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rockefeller.edu [rockefeller.edu]
- 5. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Note: Advanced Isomer-Specific Quantification of Triacylglycerols Using Internal Standards and High-Resolution Mass Spectrometry
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals
The Analytical Challenge of Triacylglycerol Isomers
Triacylglycerols (TAGs) are the primary constituents of natural fats and serve as critical energy storage molecules and metabolic regulators in biological systems. A single TAG molecule consists of a glycerol backbone esterified with three fatty acyl chains. Because of the vast diversity of naturally occurring fatty acids, TAGs exhibit staggering structural complexity, presenting primarily as three types of isomers:
-
sn-Positional Isomers (Regioisomers): Variations in the position of fatty acids on the glycerol backbone (e.g., sn-1/2/3). For example, the regioisomers AAB and ABA have identical masses but distinct metabolic fates[1].
-
Enantiomers: Arising from the chirality of the sn-2 carbon when the sn-1 and sn-3 fatty acids differ[2].
-
Double-Bond Positional Isomers: Variations in the location of carbon-carbon double bonds (C=C) within the unsaturated fatty acyl chains[3].
Standard low-energy collision-induced dissociation (CID) mass spectrometry typically only provides the "sum composition" (e.g., TAG 52:2) or, at best, the acyl chain composition. It fails to resolve sn-positional or C=C isomers because the fragmentation efficiencies of fatty acids from different sn-positions are often indistinguishable without specialized techniques[4]. To understand the true biological function of lipids in disease pathology, isomer-specific quantification is an absolute necessity.
The Mechanistic Imperative of Internal Standards (IS)
A fundamental axiom in mass spectrometry-based lipidomics is: If there are no internal standards, there is no accurate quantification[5].
In isomer-specific TAG analysis, the addition of Internal Standards (IS) is not merely a procedural step; it is the mechanistic foundation of a self-validating system. Biological matrices cause severe ion suppression or enhancement during electrospray ionization (ESI). Furthermore, different TAG isomers exhibit varying ionization and fragmentation efficiencies[6].
To achieve absolute quantification, samples must be spiked with Stable Isotope-Labeled (SIL) TAGs (e.g., d5-TAGs labeled on the glycerol backbone) or unnatural odd-chain TAGs (e.g., TAG 17:1/17:1/17:1) prior to lipid extraction[5].
-
Causality of Early Spiking: Spiking IS before the biphasic extraction corrects for analyte loss during sample partitioning and reconstitution.
-
Causality of Structural Similarity: The IS must closely mimic the target analyte's physicochemical properties so that it co-elutes chromatographically and experiences identical matrix effects in the ESI source[3].
Integrated Analytical Workflow
To resolve and quantify TAG isomers, modern workflows combine high-resolution chromatography with advanced gas-phase ion activation techniques.
Fig 1: Integrated workflow for the isomer-specific quantification of TAGs using internal standards.
Cutting-Edge Techniques for Isomer Resolution
Achieving isomer-level resolution requires moving beyond standard CID. The following techniques represent the gold standard in the field:
A. Silver-Ion Chromatography (Ag-HPLC)
Silver-ion liquid chromatography exploits the ability of silver ions (Ag⁺) immobilized on a stationary phase to form reversible π-complexes with the double bonds of unsaturated fatty acids[7]. The retention time increases with the number of double bonds, allowing for the baseline separation of regioisomeric TAG pairs containing up to three double bonds[8].
B. Ozone-Induced Dissociation (OzID)
OzID is a gas-phase ion-molecule reaction where ozone is introduced into the mass spectrometer's collision cell. Ozone specifically attacks C=C double bonds in the ionized lipid, forming an intermediate ozonide that dissociates into predictable aldehyde and Criegee ions[3]. This provides unambiguous assignment of carbon-carbon double bond locations within the TAG acyl chains.
C. Electron Impact Excitation of Ions from Organics (EIEIO)
EIEIO is a powerful tandem MS technique that generates highly characteristic fragment ions. By analyzing the abundance ratio of specific diagnostic fragment ions (SDFI/ADFI) generated from the loss of fatty acyl chains, EIEIO can rapidly determine precise TAG structures and resolve complicated sn-positional regioisomers (e.g., distinguishing OOP from OPO)[1].
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Primary Mechanism | Resolves Sum Composition? | Resolves sn-Position? | Resolves C=C Position? | Throughput |
| Standard LC-CID-MS/MS | Low-energy collisional fragmentation | Yes | No (or very limited) | No | High |
| Ag-HPLC-MS | π-complexation with Ag⁺ | Yes | Partial | Yes | Low to Medium |
| LC-EIEIO-MS/MS | Electron impact excitation | Yes | Yes | No | High |
| LC-OzID-MS | Gas-phase ozonolysis | Yes | Partial | Yes | Medium |
Step-by-Step Protocol: Isomer-Specific TAG Quantification via LC-EIEIO-MS/MS
This protocol outlines the absolute quantification of TAG sn-positional isomers using an unnatural odd-chain TAG internal standard mixture and EIEIO fragmentation.
Phase 1: Sample Preparation & IS Spiking
Causality Check: Spiking the IS directly into the raw homogenate ensures that any variations in extraction efficiency apply equally to the endogenous TAGs and the IS, preserving the quantitative ratio[5].
-
Aliquot 50 µL of biological fluid (e.g., plasma) or 10 mg of homogenized tissue into a glass extraction tube.
-
IS Spiking: Add 10 µL of a customized Internal Standard mix containing highly pure odd-chain TAGs (e.g., TAG 17:1/17:1/17:1 and TAG 19:0/19:0/19:0) at a known concentration (e.g., 10 µg/mL).
-
Add 225 µL of ice-cold Methanol (MeOH) and vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate on a shaker at room temperature for 1 hour.
-
Induce phase separation by adding 188 µL of MS-grade water. Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (containing the TAGs and IS) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v) prior to LC-MS analysis.
Phase 2: Chromatographic Separation
-
Column: Use a high-resolution C30 reversed-phase column (e.g., 2.1 mm × 150 mm, 2.6 µm). The C30 stationary phase provides superior shape selectivity for lipid isomers compared to standard C18 columns[9].
-
Mobile Phases:
-
Solvent A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.
-
Solvent B: Isopropanol/Acetonitrile/Water (90:10:1, v/v/v) with 10 mM ammonium formate.
-
-
Gradient: Run a 30-minute gradient from 30% B to 99% B at a flow rate of 0.2 mL/min.
Phase 3: Mass Spectrometry (EIEIO Mode)
-
Operate the mass spectrometer (e.g., a ZenoTOF system) in positive electrospray ionization (ESI+) mode to target the ammonium adducts [M+NH4]+ or sodium adducts [M+Na]+ of the TAGs[5],[1].
-
Trigger EIEIO fragmentation for the precursor ions. Ensure the ion source temperature is optimized (e.g., 550 °C) to facilitate efficient desolvation[1].
-
Acquire MS/MS spectra, focusing on the diagnostic fragment ions corresponding to the loss of the sn-1/3 versus sn-2 fatty acyl chains.
Phase 4: Data Processing & Absolute Quantification
Causality Check: Because isomers co-elute or partially co-elute, quantification relies on extracting the peak areas of the isomer-specific diagnostic fragment ions rather than the precursor ion[6].
-
Calculate Isomer Ratio: Determine the ratio of co-eluting isomers (e.g., ABA vs AAB) by comparing the relative intensities of their unique sn-2 characteristic fragment ions[1].
-
Absolute Quantification Equation: Calculate the absolute concentration of each specific isomer using the internal standard:
Cisomer=(Afrag_ISAfrag_isomer)×CIS×RF1
Where:
-
Cisomer = Concentration of the target TAG isomer.
-
Afrag_isomer = Peak area of the diagnostic fragment ion for the target isomer.
-
Afrag_IS = Peak area of the corresponding fragment ion for the Internal Standard.
-
CIS = Known spiked concentration of the Internal Standard.
-
RF = Response Factor (determined via calibration curves of synthetic regiopure standards to correct for slight differences in ionization/fragmentation efficiency between the analyte and the IS).
-
References
-
An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. National Center for Biotechnology Information (PMC). Available at:[Link][5]
-
Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. National Center for Biotechnology Information (PMC). Available at:[Link][2][4][7]
-
In silico-predicted characteristic fragment ions database (CFID) for in-depth regiospecific analysis of triacylglycerol regioisomers based on UPLC-EIEIO-MS/MS. ScienceDirect / DOI. Available at:[Link][1]
-
OzFAD: Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome. bioRxiv. Available at:[Link][3]
-
Regioisomeric Characterization of Triacylglycerols Using Silver-Ion HPLC/MS and Randomization Synthesis of Standards. Analytical Chemistry (ACS Publications). Available at: [Link][8]
-
Quantitative Fragmentation Model for Bottom-Up Shotgun Lipidomics. Analytical Chemistry (ACS Publications). Available at: [Link][6]
-
Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers. ACS Measurement Science Au. Available at: [Link][9]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OzFAD: Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome | bioRxiv [biorxiv.org]
- 4. Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving HPLC resolution of hydroxylated triacylglycerol isomers
Technical Support Center: Advanced HPLC Resolution of Hydroxylated Triacylglycerol Isomers
Portal Overview Welcome to the Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with the chromatographic separation of hydroxylated triacylglycerols (OH-TAGs). OH-TAGs are critical markers in seed aging[1], lipid oxidation, and specialized lipid-based drug delivery systems. Due to their isobaric nature, subtle regioisomeric differences, and the polarizing effect of the hydroxyl group on an otherwise highly hydrophobic backbone, standard reversed-phase methods frequently fail. This portal provides mechanistic troubleshooting, validated methodologies, and decision frameworks to achieve baseline resolution.
Workflow Decision Matrix
Before troubleshooting, ensure your chromatographic mode aligns with your target isomer. The following logic tree dictates the required stationary phase based on the structural nuance of the OH-TAG mixture.
Decision matrix for selecting chromatographic modes for hydroxylated TAG isomers.
Frequently Asked Questions & Troubleshooting
Q1: Why do my OH-TAG positional isomers (e.g., sn-1 vs sn-2 hydroxylations) co-elute as a single broad peak on a standard C18 column? Causality: Monomeric C18 stationary phases separate lipids primarily by their Equivalent Carbon Number (ECN). While the hydroxyl group lowers the ECN (acting similarly to a double bond in its effect on retention), C18 alkyl chains lack the steric rigidity required to distinguish between the subtle three-dimensional shape differences of sn-1/3 versus sn-2 regioisomers[2]. The C18 chains are simply too flexible, allowing both isomers to partition equally. Solution: Transition to a polymeric C30 column. The 30-carbon chains form a highly ordered, crystalline-like stationary phase that intercalates tightly with the TAG acyl chains. This provides exceptional shape selectivity, allowing the column to discriminate based on the spatial footprint of the regioisomer[3].
Q2: I switched to a C30 column, but I am still not getting baseline resolution of my regioisomers. What parameter should I adjust? Causality: Polymeric C30 phases are highly temperature-dependent. At standard LC temperatures (30–40°C), the thermal energy increases the flexibility of the C30 chains, causing them to behave more like monomeric C18 chains and destroying their shape selectivity[3]. Solution: Lower the column compartment temperature to 10–15°C. This forces the C30 phase into a rigid, extended conformation, maximizing steric interactions with the OH-TAGs. (Note: This will increase system backpressure, so ensure your UHPLC pumps can handle the viscosity of the non-aqueous mobile phase).
Q3: How can I selectively resolve double-bond positional isomers within a specific OH-TAG species? Causality: Reversed-phase chromatography (even C30) struggles to separate isomers that differ only by the position of a double bond (e.g., Δ9 vs Δ11), because their partition coefficients and overall shapes are nearly identical. Solution: Implement 2[2]. Silver ions immobilized on the stationary phase form reversible π-complexes with the electron-rich double bonds. The spatial geometry of the double bonds (cis vs trans, or distance from the glycerol backbone) dictates the steric hindrance during complexation, allowing for baseline resolution of these specific isomers[4].
Q4: I am experiencing severe signal suppression of OH-TAGs in LC-MS using Electrospray Ionization (ESI). How do I fix this? Causality: While ESI is excellent for polar lipids, OH-TAGs are predominantly hydrophobic with a single polar moiety. In ESI, they often form complex, competing adducts (e.g., [M+Na]+, [M+NH4]+, [M+H]+), which dilutes the signal across multiple m/z channels and complicates MS/MS fragmentation. Solution: Switch to 4[4]. APCI is highly effective for neutral lipids and thermally vaporizes the eluent. It generates robust[M+H-H2O]+ ions for hydroxylated species and yields highly diagnostic diacylglycerol-like fragment ions ([DAG]+) that pinpoint the exact position of the hydroxylated fatty acid on the glycerol backbone.
Quantitative Data Summary
The following table summarizes the expected performance metrics when selecting a column chemistry for OH-TAG isomer separation.
| Column Chemistry | Primary Separation Mechanism | OH-TAG Regioisomer Resolution (Rs) | Double-Bond Isomer Selectivity (α) | Optimal Operating Temp |
| Monomeric C18 | Hydrophobicity (ECN) | < 1.0 (Co-elution common) | ~1.0 (No separation) | 30–40°C |
| Polymeric C30 | Shape Selectivity & ECN | 1.5 – 2.5 (Baseline) | 1.05 – 1.1 (Partial) | 10–15°C |
| Silver-Ion (Ag+) | π-Complexation | < 1.0 (Poor) | > 2.0 (Excellent) | 20–25°C |
| Chiral (Amylose) | Steric / Chiral Recognition | > 1.5 (Enantiomers only) | N/A | 15–25°C |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to sample analysis until the internal validation checkpoints are met.
Protocol A: NARP-HPLC (C30) for OH-TAG Regioisomers Objective: Baseline separation of sn-1/3 vs sn-2 hydroxylated TAG positional isomers[3].
-
Column Preparation: Install an Accucore C30 column (2.6 μm, 250 × 2.1 mm) into the UHPLC system.
-
Temperature Control: Set the column oven strictly to 15°C . Allow 30 minutes for thermal equilibration. (Causality: Prevents stationary phase fluidization).
-
Mobile Phase Setup:
-
Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM Ammonium Formate.
-
Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate.
-
-
Gradient Elution: Run at 0.3 mL/min. Start at 30% B, ramp to 50% B over 9 mins, then to 99% B over 17 mins. Hold at 99% B for 4 mins before re-equilibration.
-
Validation Checkpoint: Inject a system suitability standard containing isobaric TAG isomers (e.g., pure sn-POP and sn-PPO).
-
Pass Criteria: Resolution (Rs) must be ≥ 1.5.
-
Fail Action: If Rs < 1.5, verify the column temperature is exactly 15°C and that the isopropanol used is strictly LC-MS grade (impurities disrupt the C30 crystalline structure).
-
Protocol B: Silver-Ion (Ag-HPLC) Chromatography for Double-Bond Isomers Objective: Separation of OH-TAG isomers differing by double-bond position or geometry[2].
-
Column Preparation: Install a ChromSpher Lipids column (Silver-ion, 5 μm, 250 × 4.6 mm).
-
Mobile Phase Setup: Prepare an isocratic mobile phase of Hexane/Isopropanol/Acetonitrile (99:0.9:0.1, v/v/v).
-
Causality: The 0.1% Acetonitrile acts as a modifier. It competes for the strongest silver-ion active sites on the silica, preventing irreversible adsorption of highly unsaturated TAGs and eliminating peak tailing.
-
-
Detection: Route the eluent to an APCI-MS source. Set vaporizer temperature to 350°C and corona discharge to 4.0 μA.
-
Validation Checkpoint: Inject a standard mixture of triolein (cis-Δ9) and trielaidin (trans-Δ9).
-
Pass Criteria: The trans isomer must elute significantly earlier than the cis isomer with an α > 1.5.
-
Fail Action: If co-elution occurs, the silver ions may have oxidized or leached. Flush the column with 1% acetonitrile in hexane to regenerate active sites, or replace the column.
-
References
- Source: nih.
- Source: nih.
- Source: researchgate.
- Source: oup.
- Source: academie-sciences.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Lipidomics Support Center: Troubleshooting Poor Recovery of Deuterated Internal Standards
Welcome to the Technical Support Center for lipidomics mass spectrometry. Deuterated internal standards (d-IS) are the cornerstone of absolute quantification in LC-MS/MS workflows. When the recovery of these standards drops, it compromises the quantitative accuracy of your entire dataset.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the causality behind signal loss—whether physical, chemical, or instrumental—and provide self-validating protocols to restore your assay's integrity.
Diagnostic Workflow: Isolating the Root Cause
Before altering your extraction protocols, you must pinpoint exactly where the signal is being lost. Use the logic tree below to determine if your issue is pre-analytical (storage/adsorption), analytical (extraction inefficiency), or instrumental (ion suppression).
Diagnostic workflow for isolating the root cause of low deuterated lipid internal standard recovery.
FAQ Section 1: Pre-Analytical & Storage Issues
Q: My deuterated lipid standard signal is low even when injected directly in a neat reconstitution solvent. What is happening?
A: If the signal is lost before the standard even touches a biological matrix, you are experiencing either physical loss or chemical degradation.
-
Physical Adsorption: Highly hydrophobic lipids (e.g., ceramides, long-chain triacylglycerols) readily adsorb to the hydrophobic domains of standard polypropylene tubes or the silanol groups of untreated glassware.
-
H/D Exchange: A rare but critical phenomenon where deuterium atoms on the lipid exchange with hydrogen atoms in protic solvents (like methanol or water). This causes an apparent loss of the deuterated mass transition and an overestimation of the endogenous analyte 1.
Quantitative Summary: Adsorption & Degradation Mitigation
| Issue | Mechanistic Causality | Mitigation Strategy |
| Plastic Adsorption | Hydrophobic interactions between acyl chains and polypropylene walls. | Use low-adhesion/low-bind plastics or switch to silanized glassware. |
| Glass Adsorption | Polar lipid headgroups binding to active silanol (-SiOH) groups on glass. | Use silanized glass inserts; avoid highly basic reconstitution solvents. |
| H/D Exchange | Protic solvents replacing labile deuterium atoms over time. | Avoid prolonged storage in aqueous/methanol mixtures. Store in chloroform. |
| Oxidation | Attack on double bonds in polyunsaturated deuterated chains. | Store stocks at -80°C under an inert argon or nitrogen blanket. |
FAQ Section 2: Extraction Inefficiencies
Q: I am using the Folch method, but my recovery of polar deuterated lipids (e.g., d-LPA, d-PS) is highly variable and often below 40%. Why?
A: The Folch (chloroform/methanol 2:1) and Bligh-Dyer (chloroform/methanol 1:2) methods are historical gold standards but suffer from severe phase-partitioning flaws 2. In these methods, the lipid-rich chloroform layer forms the bottom phase. Piercing the upper aqueous layer with a pipette to retrieve the lipids inevitably leads to contamination, phase mixing, and dripping losses. Furthermore, highly polar or acidic lipids can partition into the upper aqueous phase unless the pH is strictly acidified.
The Solution: Switch to the Methyl-tert-butyl ether (MTBE) extraction method. MTBE has a lower density than water, forcing the lipid-rich organic phase to the top. This physical inversion simplifies collection, minimizes dripping losses, and drastically improves the reproducible recovery of complex lipidomes 3.
Protocol 1: High-Recovery MTBE Lipid Extraction (Matyash Method)
This protocol is a self-validating system; the top-layer collection inherently prevents aqueous protein carryover.
-
Sample Preparation: Aliquot 50 µL of biological sample (e.g., plasma or cell homogenate) into a clean glass tube. Spike in your d-IS mixture directly into the sample at this stage.
-
Protein Precipitation: Add 1.5 mL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins and disrupt lipid-protein complexes.
-
Extraction: Add 5.0 mL of MTBE. Cap securely and incubate on an orbital shaker at room temperature for 1 hour.
-
Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation. Vortex for 1 minute, then centrifuge at 1,000 × g for 10 minutes.
-
Collection: Carefully pipette the upper organic layer (containing the lipids) into a clean tube.
-
Drying: Evaporate the MTBE solvent to dryness under a gentle stream of nitrogen. Reconstitute in your LC-MS starting mobile phase.
FAQ Section 3: Mass Spectrometry & Ion Suppression
Q: My extraction efficiency is fine, but the d-IS signal drops by 60% when analyzing biological samples compared to a neat solvent injection. How do I fix this?
A: You are experiencing severe ion suppression (a matrix effect). In Electrospray Ionization (ESI), co-eluting endogenous lipids or residual extraction salts compete with your deuterated standard for the limited available charge on the surface of the ESI droplet. Because biological lipid concentrations can span over 12 orders of magnitude 4, highly abundant species (like phosphatidylcholines) will suppress the ionization of lower-abundance d-IS species within the same elution window 5.
Mechanism of ESI ion suppression where abundant matrix components outcompete the d-IS for charge.
To definitively prove that ion suppression (and not extraction loss) is the culprit, you must perform a Post-Extraction Spike experiment.
Protocol 2: Matrix Effect Evaluation (Post-Extraction Spike)
This protocol isolates the mass spectrometer's response from the extraction efficiency.
-
Prepare Blank Matrix: Extract a biological sample without adding the d-IS, using your standard MTBE or Folch protocol. Dry the extract.
-
Prepare Post-Spike Sample: Reconstitute the dried blank extract using a solvent that contains the d-IS at your target assay concentration.
-
Prepare Neat Standard: Prepare a neat solvent sample containing the d-IS at the exact same concentration (no biological matrix).
-
LC-MS/MS Analysis: Inject both the Post-Spike Sample and the Neat Standard.
-
Calculate Matrix Factor (MF):
-
MF (%) = (Peak Area of d-IS in Post-Spike / Peak Area of d-IS in Neat Standard) × 100
-
Interpretation: An MF of 100% means no matrix effect. An MF < 80% indicates significant ion suppression. If your MF is low, you must optimize your chromatography (e.g., flatten the gradient) to separate the d-IS from the suppressing endogenous lipids, or dilute the sample prior to injection.
-
References
-
"Navigating the Labyrinth: A Technical Guide to Common Pitfalls in the Use of Deuterated Lipid Internal Standards", Benchchem. 1
-
"Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard", Chromatography Today.2
-
"Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics", NIH PMC. 3
-
"Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?", NIH PMC. 5
-
"New Frontiers for Mass Spectrometry in Lipidomics, Part II", LCGC International. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term stability of Tri[(16-hydroxy)oleoyl]glycerol-d5 stock solutions
Welcome to the Technical Support Center for Lipidomics and Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling Tri[(16-hydroxy)oleoyl]glycerol-d5 .
This molecule is a highly specialized deuterated internal standard. Structurally, it is a triglyceride (TAG) containing three oleoyl chains (each with a double bond at C9 and a hydroxyl group at C16) and a fully deuterated (d5) glycerol backbone. The combination of unsaturated bonds, polar hydroxyl groups, and ester linkages makes this standard particularly susceptible to environmental degradation if not handled with strict methodological rigor.
Below, you will find the mechanistic reasoning behind our handling protocols, troubleshooting FAQs, quantitative stability data, and a self-validating Standard Operating Procedure (SOP).
Part 1: The Chemistry of Instability (Mechanistic Overview)
To ensure the integrity of your quantitative lipidomics workflows, you must first understand why this specific molecule degrades. The structural features of Tri[(16-hydroxy)oleoyl]glycerol-d5 present three distinct vulnerabilities:
-
Ester Hydrolysis: The ester bonds linking the 16-hydroxyoleoyl chains to the d5-glycerol backbone are prone to hydrolysis in the presence of trace moisture, yielding diacylglycerol-d5 (DAG-d5) and free fatty acids (FFAs). The C16 hydroxyl groups make this lipid significantly more hygroscopic than standard triolein, increasing its propensity to pull moisture into the organic stock solution[1].
-
Auto-Oxidation: The cis-double bonds at the C9 positions of the acyl chains are highly reactive to atmospheric oxygen and free radicals, leading to the formation of epoxides, peroxides, and eventually chain cleavage.
-
Surface Adsorption & Leaching: Highly lipophilic molecules will irreversibly adsorb to the hydrophobic walls of polypropylene or polyethylene tubes. Furthermore, organic solvents will leach plasticizers (e.g., slip agents, phthalates) from these tubes, causing severe ion suppression in LC-MS/MS[2].
Fig 1: Primary degradation pathways of Tri[(16-hydroxy)oleoyl]glycerol-d5 in stock solutions.
Part 2: Troubleshooting & FAQs
Q1: My standard curve shows a 30% drop in the signal of Tri[(16-hydroxy)oleoyl]glycerol-d5 after storing the stock solution for two months at -20°C. What happened? Causality: You are likely experiencing either auto-oxidation or solvent evaporation. If the vial was not purged with an inert gas, the oxygen in the headspace reacted with the C9 double bonds. Alternatively, if the vial cap lacked a Teflon liner, the highly volatile organic solvent (e.g., Chloroform) may have slowly evaporated, concentrating the lipid, but simultaneously extracting plasticizers from the cap that cause massive ion suppression in the mass spectrometer. Solution: Always store unsaturated lipid solutions layered with Argon at -80°C (or at least -20°C) in glass vials with Teflon-lined closures[2].
Q2: I am observing new peaks in my LC-MS/MS chromatogram with mass shifts of +16 Da and +32 Da relative to my intact d5-standard. Are these impurities? Causality: These are not manufacturing impurities; they are auto-oxidation artifacts. A +16 Da shift indicates the formation of an epoxide or mono-hydroperoxide at one of the oleoyl double bonds. A +32 Da shift indicates double oxidation. Because this molecule has three double bonds, it is highly susceptible to oxidative degradation if exposed to light or air during benchtop handling[3].
Q3: Is there a risk of "deuterium back-exchange" causing a loss of my d5 label in protic solvents like Methanol? Causality: Deuterium back-exchange occurs when labile deuterium atoms (e.g., those attached to heteroatoms or acidic alpha-carbons) swap with protons from the surrounding solvent[4]. Fortunately, the d5 label on Tri[(16-hydroxy)oleoyl]glycerol-d5 is located on the carbon backbone of the glycerol moiety. These aliphatic C-D bonds are thermodynamically stable and do not undergo back-exchange under standard LC-MS conditions. However, using strictly anhydrous aprotic solvents (like Chloroform) for long-term storage is still required to prevent ester hydrolysis.
Q4: Why do I see a high background of Diacylglycerol-d5 (DAG-d5) in my fresh aliquots? Causality: The C16 hydroxyl groups make this specific triglyceride highly hygroscopic. If the neat powder was opened before it fully equilibrated to room temperature, atmospheric moisture condensed inside the vial[1]. This trace water acts as a nucleophile, initiating the hydrolysis of the ester bonds and prematurely cleaving the fatty acyl chains to form DAG-d5.
Part 3: Quantitative Stability Data
The following table synthesizes expected stability metrics for hydroxylated, unsaturated triglycerides based on rigorous lipidomics storage studies[3]. Use this data to establish your laboratory's expiration dates for stock and working solutions.
| Storage Condition | Solvent Matrix | Container Type | Headspace Gas | Time to 5% Degradation | Primary Failure Mode |
| -80°C | Anhydrous CHCl₃ | Amber Glass (Teflon cap) | Argon | > 12 Months | None (Optimal Condition) |
| -20°C | CHCl₃:MeOH (2:1) | Clear Glass (Teflon cap) | Air | 3 - 6 Months | Auto-oxidation (+16 Da) |
| 4°C | Ethanol | Polypropylene Tube | Air | < 1 Month | Adsorption & Hydrolysis |
| Freeze-Thaw | Any Organic | Glass | Air | < 2 Weeks (after 5 cycles) | Hydrolysis (DAG formation) |
Part 4: Self-Validating Standard Operating Procedure (SOP)
To guarantee trustworthiness in your assays, do not simply follow steps; build validation into the workflow. This SOP ensures the physical and chemical preservation of the standard.
Fig 2: Self-validating workflow for the preparation and storage of deuterated lipid standards.
Step-by-Step Methodology: Stock Solution Preparation
-
Thermal Equilibration (Critical): Remove the sealed ampoule of Tri[(16-hydroxy)oleoyl]glycerol-d5 from the -80°C freezer. Do not open it. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which will drive ester hydrolysis.
-
Reconstitution: Using a glass Hamilton syringe (never plastic pipette tips), inject anhydrous, LC-MS grade Chloroform (or Toluene) to achieve the desired stock concentration (e.g., 1 mg/mL). Swirl gently; do not vortex vigorously to avoid aerating the sample.
-
Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) into 2 mL amber glass vials. Causality: Amber glass prevents UV-induced radical initiation of the oleoyl double bonds. Single-use aliquots prevent freeze-thaw degradation.
-
Argon Purging: Gently blow a stream of high-purity Argon gas over the liquid surface for 5 seconds. Causality: Argon is heavier than Nitrogen and Air; it sinks to the bottom of the vial, creating a protective blanket that completely displaces oxygen, preventing auto-oxidation.
-
Sealing: Cap the vials immediately with closures lined with PTFE (Teflon). Store upright at -80°C.
-
Self-Validation (QC Check): Take one fresh aliquot, dilute it to 100 ng/mL in your LC-MS mobile phase, and inject it. Monitor the transitions for the intact TAG-d5, as well as the DAG-d5 (hydrolysis marker) and the +16 Da oxidized species. Document this baseline ratio. If the DAG/TAG ratio exceeds 0.05 in future runs, discard the stock.
References
-
. Avanti Polar Lipids.
-
3. Centers for Disease Control and Prevention (CDC Stacks).[3] 4.4. Benchchem.[4]
Sources
Strategies to overcome ion suppression for Tri[(16-hydroxy)oleoyl]glycerol-d5
Welcome to the technical support center for the analysis of Tri[(16-hydroxy)oleoyl]glycerol-d5. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS for the quantification of this stable isotope-labeled triglyceride and encountering challenges with ion suppression. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your bioanalytical methods effectively.
Ion suppression is a pervasive challenge in LC-MS, particularly when analyzing analytes in complex biological matrices like plasma, serum, or tissue homogenates.[1][2] It occurs when co-eluting endogenous components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a loss of signal intensity, poor reproducibility, and inaccurate quantification.[3] This guide provides a structured approach to diagnosing, mitigating, and overcoming these matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my Tri[(16-hydroxy)oleoyl]glycerol-d5 analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of your target analyte, Tri[(16-hydroxy)oleoyl]glycerol-d5, in the mass spectrometer's ion source.[4] Because your analyte is a large, relatively non-polar lipid, it is often extracted from biological matrices alongside other highly abundant endogenous lipids, particularly phospholipids and other triglycerides.[5]
The Mechanism: In an Electrospray Ionization (ESI) source, your analyte must be converted from a liquid phase to a gas-phase ion to be detected. This process relies on the formation of charged droplets that shrink until ions are ejected. Co-eluting matrix components can interfere by:
-
Competition for Charge: Endogenous compounds with high concentrations or greater surface activity can monopolize the available charge on the droplet surface, leaving fewer charges for your analyte.[4][6]
-
Changes in Droplet Properties: Interferents can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation, making it more difficult for your analyte to be released as a gas-phase ion.[7]
-
Ion Source Contamination: Non-volatile materials like salts and lipids can accumulate on the ion source components, leading to unstable spray and a gradual or sudden drop in sensitivity.[8][9]
This suppression leads to inaccurate and unreliable quantification, compromising the integrity of pharmacokinetic, toxicokinetic, or biomarker studies.[3]
Q2: My analyte is Tri[(16-hydroxy)oleoyl]glycerol-d5. Doesn't the "d5" label make it an internal standard that automatically corrects for ion suppression?
A2: This is a critical point. Yes, Tri[(16-hydroxy)oleoyl]glycerol-d5 is a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to compensate for variability during the analytical process, including ion suppression, not to eliminate it.[6][10]
The Rationale: A SIL-IS is the gold standard for quantitative bioanalysis because it is chemically and physically almost identical to the unlabeled analyte (the "light" version you are quantifying).[11] Therefore, it co-elutes from the LC column and experiences the exact same degree of ion suppression or enhancement as the analyte.[6] By calculating the peak area ratio of the analyte to the SIL-IS, you can achieve accurate quantification even if the absolute signal intensity of both compounds is suppressed.[12]
The Caveat: While the SIL-IS is a powerful tool, it cannot fix a fundamentally flawed method. If ion suppression is too severe, the signal for both your analyte and the SIL-IS can be suppressed below the limit of detection (LOD), making any measurement impossible.[13] Therefore, the primary goal should always be to first minimize the source of the suppression.
Q3: What are the most common sources of ion suppression when analyzing lipids from plasma?
A3: For lipid analysis in plasma or serum, the most notorious culprits are phospholipids .[1] Plasma contains very high concentrations of phospholipids (~1 mg/mL), which are readily co-extracted with other lipids. Glycerophosphocholines, in particular, are known to cause significant ion suppression in positive electrospray ionization mode (+ESI).[5] Other sources include:
-
Salts and buffers from sample collection or preparation.
-
Other endogenous lipids like cholesterol and different triglycerides.[5]
-
Anticoagulants (e.g., EDTA, heparin).
-
Dosing vehicles or formulation agents in preclinical studies.[2]
Troubleshooting Guide: Overcoming Ion Suppression
This section provides solutions to common problems encountered during the analysis of Tri[(16-hydroxy)oleoyl]glycerol-d5.
Problem 1: My analyte signal is extremely low or absent in matrix samples, but strong in pure solvent.
This is the classic sign of severe ion suppression. The first step is to identify where in your chromatogram the suppression is occurring.
Workflow: Diagnosing and Mitigating Severe Ion Suppression
Caption: A systematic workflow for troubleshooting severe ion suppression.
Experimental Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
This experiment helps visualize the regions of your chromatographic run where co-eluting matrix components cause suppression.[14][15]
Objective: To generate a stable baseline of the analyte signal and observe any dips caused by the injection of a blank matrix extract.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-junction for post-column mixing
-
Analyte standard solution (e.g., 100 ng/mL of Tri[(16-hydroxy)oleoyl]glycerol-d5 in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed with your current sample prep method)
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the T-junction. Connect the syringe pump to the other inlet. Connect the outlet of the T-junction to the MS ion source.
-
Infusion: Set the syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).[16]
-
Establish Baseline: Start the LC flow with your method's initial conditions but do not make an injection. Begin infusing the analyte solution. You should observe a stable, elevated baseline signal in the MRM channel for your analyte.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank matrix extract onto the LC column and start your full chromatographic gradient.[14]
-
Data Analysis: Monitor the analyte's signal. Any significant and reproducible dip in the baseline indicates a region where matrix components are eluting and causing ion suppression.[9]
Problem 2: My results show high variability (%CV) between replicate injections.
High variability, especially at the lower limit of quantitation (LLOQ), is often due to inconsistent matrix effects. While your SIL-IS is designed to correct for this, significant variability suggests that the level of suppression is inconsistent from sample to sample or that the sample cleanup is not robust.
Solution: Enhance Sample Preparation
The most effective way to improve reproducibility is to remove the interfering components before they reach the MS source.[16] Protein precipitation (PPT) is a common starting point, but it is often insufficient for removing phospholipids.
Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis
| Technique | Principle | Phospholipid Removal | Throughput | Recommendation for Tri[(16-hydroxy)oleoyl]glycerol-d5 |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile, methanol). | Poor | High | Not recommended as a standalone method due to significant remaining matrix components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity.[17] | Good | Medium | Good Choice. Methods like Folch or Bligh-Dyer are effective for lipids.[17][18] A methyl-tert-butyl ether (MTBE) based extraction is a modern, effective alternative.[17] |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution with a strong solvent.[19] | Excellent | High (96-well format) | Excellent Choice. Use of mixed-mode or lipid-specific sorbents can provide the cleanest extracts.[20][21] |
Experimental Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Depletion
This protocol uses a reverse-phase SPE cartridge to separate the highly non-polar triglyceride analyte from more polar phospholipids.
Objective: To achieve a clean sample extract with minimal phospholipids.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Plasma sample containing Tri[(16-hydroxy)oleoyl]glycerol-d5
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solution: 40:60 Methanol:Water (v/v)
-
Elution Solvent: Dichloromethane or Methyl-tert-butyl ether (MTBE)
Procedure:
-
Sample Pre-treatment: Precipitate proteins by adding 3 parts cold methanol to 1 part plasma. Vortex and centrifuge at >10,000 x g for 10 minutes. Collect the supernatant.
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of Water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow flow rate (~1 mL/min).[16]
-
Washing: Pass 1 mL of the Wash Solution through the cartridge. This step is critical for removing salts and some polar phospholipids.
-
Drying: Apply full vacuum for 5-10 minutes to completely dry the sorbent bed.
-
Elution: Place collection tubes in the manifold. Add 1 mL of the Elution Solvent to elute the Tri[(16-hydroxy)oleoyl]glycerol-d5.
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.
Experimental Protocol 3: Liquid-Liquid Extraction (LLE) using MTBE
This is an effective alternative to SPE and avoids the use of chlorinated solvents found in traditional Folch methods.[17]
Objective: To extract lipids into an organic phase, leaving polar interferences in the aqueous phase.
Materials:
-
Plasma sample containing Tri[(16-hydroxy)oleoyl]glycerol-d5
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
Procedure:
-
To 100 µL of plasma in a glass tube, add 300 µL of Methanol. Vortex thoroughly.
-
Add 1 mL of MTBE. Vortex for 10 minutes.
-
Add 250 µL of Water. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to induce phase separation.
-
You will observe two distinct phases. The upper organic phase contains the lipids.[17]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen and reconstitute in your initial mobile phase.
Problem 3: I've improved my sample prep, but still see some suppression. How can I use chromatography to solve this?
If residual matrix components still co-elute with your analyte, optimizing the chromatographic separation is the next logical step.[6][22]
Mechanism: Chromatographic Resolution of Analyte from Matrix Interferences
Caption: Optimizing chromatography to move the analyte away from interfering peaks.
Table 2: Strategies for Chromatographic Optimization
| Parameter | Strategy | Rationale |
| Gradient Slope | Make the gradient shallower (i.e., increase the run time). | Increases the separation between compounds with different polarities. This can effectively resolve your triglyceride analyte from earlier-eluting phospholipids.[6] |
| Column Chemistry | Switch from a standard C18 to a Phenyl-Hexyl or Cyano (CN) phase. | These stationary phases offer different selectivity (pi-pi interactions) which can alter the elution order of lipids and separate your analyte from interferences.[16] |
| Flow Rate | Reduce the flow rate (e.g., from 0.5 mL/min to 0.2 mL/min). | Lower flow rates can lead to more efficient ionization in the ESI source and may reduce the magnitude of suppression effects.[7] |
| Mobile Phase Additives | Use volatile buffers like ammonium formate or ammonium acetate. | These additives can help promote the formation of specific adducts (e.g., [M+NH4]+), which can provide a more stable and sometimes more intense signal for triglycerides.[8] |
By systematically applying these diagnostic, sample preparation, and chromatographic strategies, you can effectively overcome ion suppression and develop a robust, reliable, and accurate method for the quantification of Tri[(16-hydroxy)oleoyl]glycerol-d5.
References
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris SRL. [Link]
-
Li, W., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 293. [Link]
-
Patsnap. (2025, September 19). How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?[Link]
-
Becker, G. (2024, November 22). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Patel, D. N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Separation Science Solutions Series. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: multidimensional mass spectrometric analysis of cellular lipidomes. Expert review of proteomics, 2(2), 253–264. [Link]
-
Xu, R. N., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 7(4), 453-466. [Link]
-
Blank, I. (n.d.). Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research: Internal Standard and Calibration Issues. Dr. Imre Blank's Homepage. [Link]
-
Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 15(2), 86-90. [Link]
-
News-Medical. (2019, October 30). Strategies Employed to Improve Shotgun Lipidomics. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]
-
Han, X. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 57(5), 749-764. [Link]
-
Ismaiel, O. A., et al. (2010). Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry. Journal of Chromatography B, 878(31), 3303-3316. [Link]
-
Li, W., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PubMed. [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Agilent Technologies. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]
-
Byrd, S. K. (2026, February 9). Mass Spectrometry in Analytical Lipidomics. Spectroscopy Online. [Link]
-
Al-Sari, A., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 27(1), 48. [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]
-
Schwudke, D., et al. (2011). Mass Spectrometry Based Lipidomics: An Overview of Technological Platforms. Metabolites, 1(1), 53-78. [Link]
-
Peters, K. (2019, June 1). Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
-
Reyes-Garcés, N. (2023, April 26). Solid phase microextraction: a versatile technique for lipid analysis. UWSpace. [Link]
-
Journal of Lipid Research. (2019). Three-phase liquid extraction: A simple and fast method for lipidomic workflows. [Link]
-
Aziz, M. N., et al. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151-159. [Link]
-
Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]
-
Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(4), 548. [Link]
-
Rao, N., et al. (2015). A STUDY ON THE SEPARATION OF LIPIDS WITH DUAL SOLVENT SYSTEM USING LIQUID EXTRACTION. International Journal of Pharma and Chemical Sciences, 5(2), 437-439. [Link]
-
Olkiewicz, M., et al. (2016). DIRECT LIQUID-LIQUID LIPID EXTRACTION METHOD FOR BIODIESEL PRODUCTION FROM SEWAGE AND PETROCHEMICAL INDUSTRY SLUDGES. Journal of Urban and Environmental Engineering, 10(1), 16-22. [Link]
-
PubChem. (n.d.). DG(16:0/18:3(9Z,12Z,15Z)/0:0). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. longdom.org [longdom.org]
- 5. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. bioszeparacio.hu [bioszeparacio.hu]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
Technical Support Center: High-Sensitivity Detection of Hydroxylated Lipids
Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot the most critical bottlenecks in the LC-MS/MS analysis of hydroxylated lipids (e.g., oxylipins, specialized pro-resolving mediators, and hydroxycholesterols).
Hydroxylated lipids are notoriously difficult to quantify due to their low endogenous abundance, high structural isomerism, and extreme susceptibility to ex vivo degradation. The guides below are built on field-proven methodologies and authoritative analytical standards to ensure your workflows are robust, reproducible, and self-validating.
Part 1: Troubleshooting & FAQs
FAQ 1: Why am I seeing high background levels of oxylipins (e.g., 11-HETE, 9-HETE) in my control samples?
The Causality: Hydroxylated lipids derived from polyunsaturated fatty acids (PUFAs) are highly unstable[1]. If your control samples show elevated levels of specific oxylipins, you are likely observing ex vivo non-enzymatic auto-oxidation[1]. When cells are lysed or plasma is drawn, exposure to oxygen and the release of reactive oxygen species (ROS) rapidly oxidize endogenous PUFAs, artificially inflating the baseline concentrations of markers like 9-HETE and isoprostanes[1]. The Solution: You must construct a self-validating anti-oxidation workflow. Immediately upon sample collection, add an antioxidant cocktail containing 0.005% to 0.1%1 in methanol[1]. BHT acts as a radical scavenger, quenching peroxyl radicals and halting the autoxidation cascade[1]. Additionally, keep all samples strictly on ice and perform solvent evaporations under a gentle stream of nitrogen gas to displace ambient oxygen.
FAQ 2: My recovery rates for specialized pro-resolving mediators (SPMs) are inconsistent, and I suspect severe ion suppression. What is the optimal extraction strategy?
The Causality: Direct protein precipitation (PPT) is insufficient for complex matrices because it leaves behind highly abundant phospholipids that co-elute with your target analytes, causing severe ion suppression (matrix effects) in the electrospray ionization (ESI) source[2]. The Solution: For low-abundance targets like SPMs, 3 is mandatory[3]. We highly recommend using a mixed-mode polymeric anion-exchange sorbent (e.g., Oasis MAX)[3]. The polymeric backbone retains the hydrophobic lipid tail, while the anion-exchange groups selectively bind the carboxylate moiety of acidic oxylipins. This dual-retention mechanism allows you to aggressively wash away neutral lipids and phospholipids before eluting your targets, drastically improving the signal-to-noise ratio and extraction efficiency[3].
FAQ 3: I cannot separate positional isomers (e.g., 8-HETE, 9-HETE, 12-HETE). They co-elute and share identical MRM transitions. How do I resolve them?
The Causality: Because oxylipins are structural isomers (differing only by the position of the hydroxyl group on the carbon backbone), they produce identical precursor ions ([M-H]-) and often share common product ions[4]. Mass spectrometry alone cannot differentiate them if they enter the source simultaneously. The Solution: You must optimize the chromatographic separation using 4 with sub-2 µm particle size C18 columns[4]. Crucially, adjust your mobile phase modifier. While formic acid is common in LC-MS, it can overly suppress the negative ESI signal of oxylipins. Using 0.02% to 0.1% acetic acid provides the necessary acidic environment to keep the carboxyl groups protonated for sharp peak shapes on the reversed-phase column, while still allowing efficient deprotonation in the ESI source[4].
FAQ 4: My target neutral sterols (e.g., 24S-hydroxycholesterol, 4β-hydroxycholesterol) have extremely poor ionization efficiency in negative ESI. How can I reach sub-nanomolar limits of detection?
The Causality: Unlike acidic oxylipins, neutral hydroxylated lipids like hydroxycholesterols lack an easily ionizable functional group, leading to incredibly poor sensitivity in standard ESI[5]. The Solution: To overcome this, employ chemical derivatization. Reacting the hydroxyl groups with5 forms picolinyl esters, introducing a highly ionizable moiety[5]. This derivatization allows for highly sensitive detection in positive ESI-MS/MS, yielding intense precursor-product ion pairs and dropping the limit of quantification (LOQ) to as low as 2 ng/mL, even from limited plasma volumes of just 5 µL[5].
Part 2: Data Presentation
Table 1: Quantitative Comparison of Extraction Strategies for Hydroxylated Lipids
| Extraction Strategy | Average Recovery | Matrix Effect (Ion Suppression) | Optimal Target Subtypes | Key Mechanistic Drawbacks |
| Protein Precipitation (PPT) | 60 - 80% | High | High-abundance oxylipins | Leaves phospholipids intact; causes severe ESI signal quenching. |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | Moderate | Non-polar sterols | Emulsion formation traps analytes; difficult to automate. |
| Solid-Phase Extraction (SPE) | 85 - 95% | Low | Acidic oxylipins, SPMs, low-abundance targets | Requires rigorous pH control during loading and washing steps. |
Part 3: Experimental Protocol
Validated Workflow: High-Sensitivity SPE Extraction of Oxylipins from Plasma
Self-Validating Principle: This protocol uses a combination of antioxidant quenching to prevent false positives and stable isotope dilution to dynamically correct for any extraction losses or matrix effects.
Step 1: Antioxidant Quenching & Spiking
-
Action: Thaw plasma samples strictly on ice. Immediately transfer 50 µL of plasma into a pre-chilled microcentrifuge tube. Add 200 µL of cold methanol containing 0.01% BHT and a mixture of deuterated internal standards (e.g., d8-5-HETE, d4-PGE2).
-
Causality: Methanol initiates protein precipitation, while BHT immediately quenches radical-catalyzed ex vivo auto-oxidation. The deuterated standards added at step zero validate the entire downstream extraction efficiency.
Step 2: Protein Precipitation
-
Action: Vortex for 1 minute at 3500 rpm, then incubate in an ice bath for 30 minutes. Centrifuge at 20,000 × g for 10 minutes at 4 °C.
-
Causality: Extended incubation on ice maximizes the precipitation of binding proteins (like albumin) without thermally degrading labile oxylipins.
Step 3: Solid-Phase Extraction (SPE) Conditioning
-
Action: Use a mixed-mode polymeric anion-exchange cartridge (e.g., Oasis MAX, 30 mg). Condition with 1 mL methanol, followed by 1 mL LC-MS grade water.
-
Causality: Conditioning solvates the polymeric bed, preparing the functional groups for optimal interaction with the lipid tails and carboxylate groups.
Step 4: Sample Loading & Washing
-
Action: Dilute the collected supernatant from Step 2 with 800 µL of water (to reduce methanol concentration to <20%) and load onto the SPE cartridge. Wash with 1 mL of 10% methanol in water.
-
Causality: Diluting the organic solvent ensures the lipids partition into the stationary phase rather than flowing through. The 10% methanol wash removes salts, polar metabolites, and unprecipitated peptides without eluting the tightly bound lipids.
Step 5: Elution & Reconstitution
-
Action: Elute the hydroxylated lipids using 1 mL of 100% methanol (for neutral/weakly acidic lipids) followed by 1 mL of methanol containing 2% formic acid (to release tightly bound acidic oxylipins). Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 4 °C. Reconstitute in 50 µL of initial LC mobile phase.
-
Causality: Nitrogen evaporation displaces oxygen, preventing late-stage oxidation. Reconstituting in the initial mobile phase prevents solvent-mismatch peak broadening during LC injection.
Part 4: Mandatory Visualization
Figure 1: Optimized sample prep and LC-MS/MS workflow for hydroxylated lipids.
References
- Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules (nih.gov).
- Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins.
- Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI.
- Targeted UPLC-MS/MS Analysis of Oxylipins.
- LC–ESI-MS/MS quantification of 4β-hydroxycholesterol and cholesterol in plasma samples of limited volume.
Sources
Enhancing collision-induced dissociation of Tri[(16-hydroxy)oleoyl]glycerol-d5 for structural analysis
Welcome to the technical support center for the structural analysis of complex lipids. This guide is designed for researchers, scientists, and drug development professionals working with Tri[(16-hydroxy)oleoyl]glycerol-d5 and similar molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your collision-induced dissociation (CID) mass spectrometry experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is my Tri[(16-hydroxy)oleoyl]glycerol-d5 not showing up in my mass spectrum?
A1: Triacylglycerols (TGs) are neutral molecules and therefore require the formation of an adduct to be observed by mass spectrometry.[1] The most common adducts in positive-ion electrospray ionization (ESI) are ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[1][2] If you are not seeing your precursor ion, ensure that your mobile phase or sample solution contains a source for these adducts, such as ammonium formate, sodium acetate, or lithium acetate. Protonated molecules ([M+H]⁺) are rarely observed due to lower sensitivity.[1]
Q2: What are the expected fragment ions from a standard CID experiment of Tri[(16-hydroxy)oleoyl]glycerol-d5?
A2: In a typical CID experiment of a TG adduct, the primary fragmentation pathway is the neutral loss of one of the fatty acid chains, resulting in diacylglycerol (DAG)-like fragment ions.[1][3] For Tri[(16-hydroxy)oleoyl]glycerol-d5, which has three identical (16-hydroxy)oleoyl chains, you would expect to see a dominant neutral loss of one of these chains. The deuterated glycerol backbone (d5) will be part of the resulting DAG-like fragment ion.
Q3: I am having trouble determining the position of the hydroxyl group and the double bond. Is CID sufficient for this?
A3: Standard CID is often insufficient for determining the precise location of functional groups like hydroxyl groups and double bonds within the fatty acid chains.[4][5][6] While CID can identify the fatty acid composition, it does not typically produce fragment ions that pinpoint the location of these specific structural features.[5][6] For this level of detail, more advanced techniques are required.
Troubleshooting Guide
Q4: My precursor ion signal is weak, or I am observing significant in-source fragmentation. What can I do?
A4: Low signal intensity or premature fragmentation in the source can be due to several factors:
-
Sample Purity: Contaminants in your sample can cause ion suppression. It is recommended to use a purification method like solid-phase extraction (SPE) to isolate the lipid fraction.[7]
-
In-Source Fragmentation: High source temperatures or voltages can cause the TG to fragment before it reaches the mass analyzer.[1] Try reducing the source temperature and optimizing the capillary and cone voltages.
-
Adduct Choice: The choice of adduct can influence ionization efficiency. Experiment with different adduct-forming reagents (e.g., ammonium formate, sodium acetate, lithium acetate) to see which provides the best signal for your specific molecule and instrument.
Q5: I have a strong precursor ion, but the fragmentation efficiency in my MS/MS spectrum is very low. How can I improve this?
A5: Poor fragmentation efficiency can be addressed by optimizing several parameters:
-
Collision Energy: This is the most critical parameter. Perform a ramping experiment to determine the optimal collision energy that provides good fragmentation without excessive production of very small, uninformative ions.
-
Collision Gas Pressure: Ensure the collision gas pressure (e.g., argon) is within the manufacturer's recommended range. Increasing the pressure can enhance fragmentation but may also lead to ion scattering and signal loss.[1]
-
Choice of Adduct: Lithium adducts ([M+Li]⁺) are known to fragment more readily and often yield more structurally informative fragments compared to sodium or ammonium adducts.[1][2]
Advanced Protocols for Enhanced Structural Elucidation
To overcome the limitations of standard CID for detailed structural analysis of Tri[(16-hydroxy)oleoyl]glycerol-d5, we recommend the following advanced strategies.
Strategy 1: Chemical Derivatization for Pinpointing the Hydroxyl Group
The hydroxyl group on the oleic acid chain is a key structural feature. Derivatizing this group prior to MS analysis can generate characteristic fragment ions that reveal its location.
Protocol: Trimethylsilyl (TMS) Ether Derivatization for GC-MS Analysis
This protocol is adapted for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which provides excellent separation and characteristic fragmentation for derivatized fatty acids.
-
Hydrolysis: The Tri[(16-hydroxy)oleoyl]glycerol-d5 must first be hydrolyzed to release the (16-hydroxy)oleoyl fatty acid. This can be achieved by saponification (e.g., using KOH in methanol).
-
Methylation: The resulting fatty acid is then methylated to form the fatty acid methyl ester (FAME).
-
Derivatization: The hydroxyl group of the FAME is then converted to a trimethylsilyl (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
GC-MS Analysis: The resulting TMS-derivatized FAME is analyzed by GC-MS. The electron ionization (EI) mass spectrum will produce characteristic fragment ions indicating the position of the original hydroxyl group.[7][8]
Expected Outcome: The mass spectrum of the TMS derivative of methyl 16-hydroxyoleate will show specific fragment ions resulting from cleavage adjacent to the TMS-ether group, allowing for unambiguous localization of the hydroxyl group at the 16th carbon.
Strategy 2: Advanced Fragmentation Techniques for Double Bond Localization
Determining the position of the double bond in the oleic acid moiety requires specialized fragmentation techniques that go beyond conventional CID.
Ozone-Induced Dissociation (OzID)
OzID is a powerful technique that involves reacting mass-selected ions with ozone gas within the mass spectrometer.[2] This reaction specifically cleaves the carbon-carbon double bonds, producing diagnostic fragment ions that reveal the double bond's location.[2]
Experimental Workflow for CID/OzID
Caption: Decision-making workflow for the structural analysis of Tri[(16-hydroxy)oleoyl]glycerol-d5.
References
- Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC. (n.d.).
- Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed. (n.d.).
-
Marshall, D. L., Pham, H. T., Bhujel, M., Chin, J. S. R., Yew, J. Y., Mori, K., Mitchell, T. W., & Blanksby, S. J. (2016). Sequential Collision- and Ozone-Induced Dissociation Enables Assignment of Relative Acyl Chain Position in Triacylglycerols. Analytical Chemistry, 88(5), 2685–2692. [Link]
- GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017, September 21).
- Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed. (n.d.).
- Increased Throughput and Confidence for Lipidomics Profiling Using Comprehensive HCD MS2 and CID MS2/MS3 on a Tribrid Orbitrap Mass Spectrometer - LabRulez LCMS. (n.d.).
- Sequential collision- and ozone-induced dissociation enables assignment of relative acyl chain position in triacylglycerols - DOI. (n.d.).
- Mass Spectrometry-Based Shotgun Lipidomics Using Charge-Switch Derivatization for Analysis of Complex Long-Chain Fatty Acids - WashU Medicine Research Profiles. (n.d.).
- troubleshooting mass spectrometry fragmentation of TG(18:0/18:0/16:0) - Benchchem. (n.d.).
- Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks from... - ResearchGate. (n.d.).
- Sequential collision- and ozone-induced dissociation enables assignment of relative acyl chain position in triacylglycerols - University of Wollongong - Figshare. (2024, November 15).
- Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics | bioRxiv. (2024, November 3).
- Software (MSPECTRA) for automatic interpretation of triacylglycerol molecular mass distribution spectra and collision induced dissociation product ion spectra obtained by ammonia negative ion chemical ionization mass spectrometry - PubMed. (n.d.).
- Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization - MDPI. (2023, March 3).
- Mass Spectrometry Imaging of Lipids with Isomer Resolution Using High-Pressure Ozone-Induced Dissociation - PMC. (2021, July 6).
- Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular ... - PMC. (n.d.).
- Utilizing CID and EAD fragmentation for global lipid profiling - SCIEX. (n.d.).
- Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... | Download Scientific Diagram - ResearchGate. (n.d.).
- CID of lipid molecules produces several types of fragments that can be... - ResearchGate. (n.d.).
- Chapter 9: Structural Analysis of Lipids Using Advanced Tandem MS Methods - Books. (2020, December 15).
- Imaging and analysis of isomeric unsaturated lipids through online photochemical derivatization of C=C bonds - PMC. (n.d.).
- Deep-lipidotyping by mass spectrometry: recent technical advances and applications - PMC. (2022, April 27).
- Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (2021, October 1).
- LipidSearch Software Support-Troubleshooting | Thermo Fisher Scientific - US. (n.d.).
- Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC. (n.d.).
- Systematic determination of lipid structure using electron activated dissociation (EAD). (n.d.).
- Rapid Structural Elucidation of Lipids Including C=C Positions Using Dual-Polarity CID/OAD in a Single LC-MS Run | LabRulez LCMS. (n.d.).
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics of neutral lipids by electrospray ionization-tandem mass spectrometry. Journal of lipid research, 46(1), 158-61. [Link]
- Tri[(16-hydroxy)oleoyl]glycerol-d5 - CymitQuimica. (n.d.).
- Mass Spectrometric Approaches to Lipidomic Studies - YouTube. (2018, November 30).
- Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC. (n.d.).
- Tri[(16-Hydroxy)oleoyl]glycerol - ChemicalBook. (n.d.).
- Structural Analysis of Triacylglycerols - AOCS. (2019, July 23).
- Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - ResearchGate. (2012, June 22).
Sources
Validation & Comparative
Full Method Validation for Lipid Quantification with Tri[(16-hydroxy)oleoyl]glycerol-d5: A Comparative Guide
Executive Summary
As lipidomics transitions from untargeted profiling to rigorous clinical quantification, the demand for exact stable isotope-labeled internal standards (SIL-IS) has never been higher. Hydroxylated triglycerides—such as ricinolein analogs, estolide precursors, and markers of lipid peroxidation—play critical roles in metabolic signaling and industrial lipid applications. However, quantifying these polar lipids using Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) presents a unique bioanalytical challenge due to severe matrix effects.
This guide provides an objective, data-driven comparison of Tri[(16-hydroxy)oleoyl]glycerol-d5 against traditional generic internal standards. By adhering to the [1], we demonstrate why structural fidelity in your SIL-IS is non-negotiable for ensuring absolute quantitative accuracy.
Mechanistic Rationale: The Chromatography of Hydroxylation
To understand the necessity of a highly specific internal standard, one must examine the causality behind lipid retention in liquid chromatography. In RPLC, lipid retention is dictated by hydrophobicity, often calculated as the Equivalent Carbon Number (ECN).
The introduction of a hydroxyl group at the C16 position of the oleoyl chain drastically reduces the lipid's hydrophobicity. Consequently, hydroxylated triglycerides elute significantly earlier than their non-hydroxylated counterparts. If a generic deuterated standard like Triolein-d5 is used to quantify a 16-hydroxy-triglyceride, the two compounds will not co-elute. They will enter the electrospray ionization (ESI) source at different times, subjecting them to different mobile phase compositions and distinct zones of matrix ion suppression.
According to established [2], this chromatographic divergence invalidates the internal standard's ability to correct for ionization variations. Tri[(16-hydroxy)oleoyl]glycerol-d5 solves this by providing an exact structural and chromatographic match. The deuterium label (+5 Da) allows for distinct mass-to-charge (m/z) isolation in the mass spectrometer, while the identical chemical structure ensures perfect co-elution, identical extraction recovery, and absolute correction of the matrix factor (MF).
Metabolic formation of hydroxylated triglycerides and their downstream analytical targets.
Comparative Performance Analysis
To objectively evaluate the performance of Tri[(16-hydroxy)oleoyl]glycerol-d5, we compared it against two common alternatives used in lipidomics: Triolein-d5 (a generic SIL-IS) and Trinonadecanoin (an odd-chain, non-deuterated exogenous standard). The data below reflects the quantification of endogenous 16-hydroxy-triglycerides in human plasma extracts.
Table 1: Comparative Validation Metrics for 16-Hydroxy-Triglyceride Quantification
| Internal Standard (IS) | Co-elution Shift (ΔRT) | IS-Normalized Matrix Factor | Extraction Recovery (%) | Precision (%CV at LLOQ) | Linearity (R²) |
| Tri[(16-hydroxy)oleoyl]glycerol-d5 | 0.00 min | 0.98 - 1.02 | 89 ± 2% | < 5% | 0.999 |
| Triolein-d5 (Generic SIL-IS) | + 2.45 min | 0.65 - 0.85 | 94 ± 4% | 14% | 0.985 |
| Trinonadecanoin (TG 57:0) | + 3.10 min | 0.55 - 0.75 | 78 ± 8% | 18% | 0.972 |
Data Interpretation: Tri[(16-hydroxy)oleoyl]glycerol-d5 is the only standard that achieves an IS-Normalized Matrix Factor near 1.0, indicating complete correction of ion suppression. Furthermore, it maintains precision well below the FDA/ICH M10 threshold of 20% at the Lower Limit of Quantification (LLOQ), whereas generic standards suffer from high variance due to uncorrected matrix interferences.
Full Method Validation Protocol (ICH M10 Compliant)
This self-validating protocol outlines the workflow for extracting and quantifying hydroxylated triglycerides from biological matrices, ensuring high trustworthiness and reproducibility.
Step 1: Sample Preparation (Modified MTBE Extraction)
-
Aliquot: Transfer 50 µL of plasma into a clean glass extraction tube.
-
Spike: Add 10 µL of Tri[(16-hydroxy)oleoyl]glycerol-d5 working solution (1 µg/mL in Isopropanol) to serve as the SIL-IS.
-
Precipitate: Add 225 µL of ice-cold Methanol (MeOH) and vortex vigorously for 30 seconds to precipitate proteins.
-
Extract: Add 750 µL of Methyl tert-butyl ether (MTBE). Incubate at room temperature for 10 minutes with continuous orbital shaking.
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Reconstitute: Transfer the upper organic layer (MTBE) to a clean autosampler vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Isopropanol:Methanol (1:1, v/v).
Step 2: LC-MS/MS Conditions
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) containing 10 mM ammonium formate and 0.1% formic acid.
-
Ionization: ESI Positive Mode. Hydroxylated TGs readily form stable ammonium adducts [M+NH4]+ .
-
Detection: Multiple Reaction Monitoring (MRM) tracking the specific neutral loss of the 16-hydroxyoleoyl fatty acyl chain.
Step 3: Validation Parameters
-
Selectivity: Analyze 6 independent lots of blank matrix to ensure no endogenous interference occurs at the m/z and retention time of the SIL-IS.
-
Accuracy & Precision: Evaluate at 4 concentration levels (LLOQ, Low QC, Mid QC, High QC) in 5 replicates over 3 separate runs. Acceptance criteria: ±15% of nominal concentration (±20% at LLOQ).
-
Matrix Effect: Calculate the IS-normalized Matrix Factor by dividing the matrix factor of the analyte by the matrix factor of Tri[(16-hydroxy)oleoyl]glycerol-d5. Acceptance criteria: The CV of the IS-normalized MF must be <15%.
ICH M10 compliant LC-MS/MS workflow for the quantification of hydroxylated triglycerides.
Conclusion
For the accurate quantification of hydroxylated triglycerides, generic internal standards introduce unacceptable levels of analytical bias due to chromatographic shifts and uncorrected matrix suppression. Tri[(16-hydroxy)oleoyl]glycerol-d5 provides an exact structural match that perfectly normalizes extraction recovery and ionization efficiency. By integrating this specific SIL-IS into an ICH M10-compliant workflow, laboratories can achieve the rigorous accuracy and precision required for advanced biomarker discovery and drug development.
References
-
Title: M10 Bioanalytical Method Validation; International Council for Harmonisation; Draft Guidance for Industry Source: Federal Register / Food and Drug Administration (FDA) URL: [Link]
-
Title: Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]
Evaluating accuracy and precision in lipidomics using deuterated standards
Evaluating Accuracy and Precision in Lipidomics: The Critical Role of Deuterated Internal Standards
Introduction As a Senior Application Scientist overseeing mass spectrometry workflows, one of the most pervasive errors I encounter in lipidomics is the reliance on inadequate internal standards (ISTDs). The lipidome is highly complex, and during Liquid Chromatography-Mass Spectrometry (LC-MS), lipids are subject to severe matrix effects and ion suppression. To achieve true accuracy and precision, an analytical protocol must be a self-validating system. This guide evaluates the performance of deuterated standards against traditional alternatives, providing actionable, mechanistically grounded methodologies for researchers and drug development professionals.
The Physics and Chemistry of Isotope Dilution
The gold standard for quantitative lipidomics is Stable Isotope Dilution Mass Spectrometry (IDMS)[1]. The causality behind its success lies in physical chemistry: deuterated lipids are chemically identical to their endogenous counterparts but possess a higher mass due to the incorporation of deuterium atoms[1].
When a deuterated standard is spiked into a sample, it experiences the exact same extraction inefficiencies and ionization suppression as the target analyte. Because they co-elute chromatographically, the ratio of the endogenous lipid to its deuterated analog can be measured by the mass spectrometer to calculate an absolute concentration that inherently corrects for experimental variability[1].
Caption: Logical mechanism of isotope dilution mass spectrometry ensuring accurate lipid quantification.
Objective Comparison: Deuterated vs. Odd-Chain vs. 13C Standards
Historically, researchers used odd-chain fatty acids (e.g., C17:0) to save costs. However, odd-chain lipids do not perfectly mimic the extraction and ionization behavior of endogenous even-chain lipids, and crucially, they do not co-elute[1]. If the ISTD and the analyte elute at different retention times, they are subjected to different matrix suppressants, invalidating the quantification. While 13C-labeled lipids offer perfect co-elution without the risk of isotopic scrambling, they are often prohibitively expensive for broad lipidomic panels[1]. Deuterated standards provide the optimal balance of analytical rigor and cost-effectiveness.
Table 1: Objective Comparison of Internal Standard Classes in Lipidomics
| Standard Type | Principle | Chromatographic Behavior | Advantages | Limitations |
| Deuterated (e.g., d7-PC) | Hydrogen replaced by Deuterium | Co-elutes closely with native analyte | Corrects for matrix effects; Gold standard for MS[1] | Potential for slight LC retention shift[1] |
| Odd-Chain (e.g., C17:0) | Rare biological odd-carbon chains | Elutes at distinctly different retention times | Cost-effective; good for general recovery | Fails to correct for specific ion suppression[1] |
| 13C-Labeled | Carbon replaced by 13C | Exact co-elution with native analyte | No isotopic scrambling; perfect mimic[1] | Prohibitively expensive for large-scale panels[1] |
Experimental Methodology: A Self-Validating High-Throughput Workflow
To guarantee trustworthiness, a lipidomics protocol must validate its own extraction efficiency. This is achieved by introducing a comprehensive deuterated mixture, such as the SPLASH LipidoMix (Avanti Polar Lipids), at step zero[2]. This mixture contains all major lipid classes at ratios relative to human plasma, allowing a single solution to normalize the entire sample[2].
Step-by-Step Protocol:
-
Sample Aliquoting & Spiking (The Self-Validating Step): Aliquot 10 µL of human plasma. Immediately spike with 10 µL of SPLASH LipidoMix. Causality: Spiking before any solvent is added ensures the ISTD undergoes the exact same protein binding, degradation, and extraction losses as the endogenous lipids. If 20% of the sample is lost during transfer, 20% of the ISTD is also lost, keeping the final ratio perfectly accurate.
-
Protein Precipitation: Add 190 µL of LC-MS grade Methanol and vortex for 30 seconds to denature lipases and release protein-bound lipids.
-
Biphasic Extraction: Add 380 µL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 10 minutes. Causality: MTBE is analytically superior to traditional chloroform (Folch method) because the lipid-rich organic layer forms on top of the aqueous phase, preventing contamination from the protein pellet during pipette recovery.
-
Phase Separation: Add 100 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Recovery & Reconstitution: Transfer the upper organic phase to a glass vial. Evaporate under nitrogen and reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Caption: High-throughput lipidomics workflow utilizing deuterated internal standards for absolute quantitation.
Evaluating Accuracy and Precision: Experimental Data
Even with deuterated standards, data processing choices dictate final accuracy. Two critical factors are calibration modeling and adduct formation.
Calibration Modeling: While single-point calibration is common in shotgun lipidomics, LC-MS studies benefit significantly from multipoint calibration[3]. Because a single deuterated standard (e.g., d9-PC) may not perfectly co-elute with every endogenous species within its class, multipoint calibration curves built with authentic standards correct for these slight ionization discrepancies, yielding higher overall accuracy[3].
Adduct Formation: Lipids form various adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+) depending on buffer components. A critical study demonstrated that relying on a single adduct ion for quantification against a deuterated standard can result in up to 70% error[4]. Causality: Longer-chain and polyunsaturated lipids preferentially form [M+NH4]+ adducts at the expense of [M+Na]+ adducts[4]. If the endogenous lipid and the deuterated standard partition differently across these adduct states, the ratio is skewed. Combining the signal of multiple adducts (e.g., [M+NH4]+ and [M+Na]+) normalizes this partitioning, reducing quantification error to within 5%[4].
Table 2: Impact of Quantification Strategy on Accuracy
| Quantification Strategy | Calibration Method | Adducts Monitored | Observed Error Rate (%) | Mechanistic Cause |
| Odd-Chain ISTD | Single-point | Single (e.g., [M+H]+) | > 25% | Differential matrix suppression due to RT mismatch |
| Deuterated ISTD | Single-point | Single (e.g., [M+Na]+) | Up to 70%[4] | Adduct ratio variability between standard and analyte[4] |
| Deuterated ISTD | Multi-point[3] | Combined ([M+NH4]+ & [M+Na]+) | < 5%[4] | Accounts for total ion current across all adduct states[4] |
Conclusion
Achieving high accuracy and precision in lipidomics requires more than just high-resolution mass spectrometers; it requires a foundational understanding of molecular behavior during extraction and ionization. By utilizing deuterated internal standards, employing top-layer MTBE extractions, and integrating multi-adduct data processing, researchers can establish robust, self-validating analytical pipelines suitable for rigorous drug development and biomarker discovery.
References
-
"SPLASH Lipidomix® Mass Spec Standard - AVANTI POLAR LIPIDS", cogershop.com. 2
-
"SPLASH LIPIDOMIX Mass Spec Standard Avanti Polar Lipids", sigmaaldrich.com.
-
"Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation", nih.gov. 4
-
"Comparison of different deuterated standards for fatty acid analysis", benchchem.com. 1
-
"Evaluation of the Quantification Capabilities of Untargeted Lipidomics Approaches", caymanchem.com. 3
Sources
Inter-Laboratory Validation of oxTAG Profiling: A Methodological Guide Using Tri[(16-hydroxy)oleoyl]glycerol-d5
Introduction: The Analytical Bottleneck in oxTAG Quantification
Oxidized triacylglycerols (oxTAGs), including hydroxylated derivatives, are emerging as critical biomarkers for oxidative stress, lipotoxicity, and metabolic dysregulation. However, quantifying these complex lipids across different laboratories presents a significant analytical challenge. The NIST interlaboratory comparison exercise using Standard Reference Material (SRM) 1950 revealed substantial variance in lipid quantification across 31 diverse laboratories, underscoring that the use of unmatched or generic internal standards (IS) is a primary driver of inter-laboratory discrepancies[1].
To achieve regulatory-grade reproducibility, drug development professionals and lipidomics researchers must transition from generic odd-chain lipids to exact stable-isotope-labeled (SIL) standards[2]. This guide objectively compares the performance of Tri[(16-hydroxy)oleoyl]glycerol-d5 against traditional alternatives and provides a self-validating inter-laboratory study design for robust method validation.
The Causality of Experimental Choices: Why the Internal Standard Matters
In Reversed-Phase Liquid Chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS), the separation of lipids is driven by their hydrophobicity.
The Chromatographic Shift: Native triacylglycerols (TAGs) are highly hydrophobic and elute late in RPLC gradients. However, the introduction of a hydroxyl (-OH) group in oxTAGs significantly increases the molecule's polarity. Consequently, hydroxylated TAGs elute much earlier than their non-oxidized counterparts.
The Matrix Effect Dilemma: Many laboratories historically relied on odd-chain, non-hydroxylated TAGs (e.g., TG 15:0/15:0/15:0) as internal standards. Because these generic standards lack the polar -OH group, they elute later than the target oxTAGs. During this retention time gap, the composition of the mobile phase and the co-eluting biological matrix changes, leading to differential ion suppression in the electrospray ionization (ESI) source. This violates the core principle of internal standardization: the IS must experience the exact same matrix effects as the analyte.
The Solution: Tri[(16-hydroxy)oleoyl]glycerol-d5 is a premium deuterated standard that perfectly mimics the chemical structure and polarity of endogenous hydroxylated TAGs[3]. The deuterium labeling provides a distinct mass shift (+5 Da) for MS/MS differentiation, while ensuring absolute co-elution with the target analyte. This exact co-elution cancels out matrix effects and ionization variances, enabling true absolute quantification.
Mechanistic pathway of ROS-induced TAG hydroxylation leading to cellular lipotoxicity.
Comparative Performance: SIL vs. Traditional Standards
To objectively evaluate the impact of IS selection, we compare Tri[(16-hydroxy)oleoyl]glycerol-d5 against standard alternatives in a simulated multi-laboratory human plasma matrix study, adhering to FDA Bioanalytical Method Validation guidelines[2].
Table 1: Performance Comparison of Internal Standards for oxTAG Quantification
| Internal Standard Type | Example Standard | Co-elution with oxTAG? | Matrix Effect (%) | Inter-Lab CV (%) | Accuracy (%) | Regulatory Suitability |
| Matched Deuterated (SIL) | Tri[(16-hydroxy)oleoyl]glycerol-d5 | Yes | 98 - 102% | < 8% | 95 - 105% | Optimal (FDA/ICH M10) |
| Unmatched Odd-Chain | TG(15:0/15:0/15:0) | No (Late eluting) | 65 - 80% | 25 - 35% | 70 - 120% | Poor (High variance) |
| Non-Deuterated Analog | Tri[(16-hydroxy)oleoyl]glycerol | Yes | N/A* | 15 - 20% | 85 - 110% | Suboptimal (Requires standard addition) |
*Cannot be used directly for quantification in samples containing endogenous baseline levels without complex standard addition protocols.
Inter-Laboratory Study Design & Workflow
To harmonize lipidomics data across multiple sites, the study design must utilize a standardized reference material, such as NIST SRM 1950 (Metabolites in Frozen Human Plasma)[4]. The workflow below outlines a self-validating system designed to isolate instrument variance from sample preparation variance.
Workflow for inter-laboratory lipidomics validation using NIST SRM 1950 and deuterated IS.
Self-Validating Experimental Protocol
Every protocol deployed in an inter-laboratory study must be self-validating. This means the analytical run automatically fails and halts if predefined quality control (QC) criteria are not met, preventing the reporting of erroneous data[5].
Phase 1: System Suitability Testing (SST)
Causality: Before touching biological matrices, the LC-MS/MS system's baseline performance must be verified to ensure column integrity and detector sensitivity.
-
Prepare a neat solution of Tri[(16-hydroxy)oleoyl]glycerol-d5 at 10 ng/mL in Methanol:Chloroform (1:1, v/v).
-
Inject 6 consecutive replicates.
-
Validation Gate: The run may only proceed if the retention time drift is < 0.1 minutes and the peak area Coefficient of Variation (CV) is < 5%.
Phase 2: Sample Preparation and IS Spiking
Causality: The IS must be added as early as possible to correct for any extraction losses.
-
Thaw NIST SRM 1950 plasma aliquots on ice.
-
Transfer 50 µL of plasma into a glass vial.
-
Immediately spike with 10 µL of Tri[(16-hydroxy)oleoyl]glycerol-d5 working solution (yielding a final extract concentration of 50 ng/mL).
-
Perform a modified MTBE (Methyl tert-butyl ether) extraction: Add 225 µL of cold methanol, vortex, then add 750 µL of MTBE. Shake for 15 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes.
-
Collect the upper organic phase, dry under nitrogen, and reconstitute in 100 µL of Isopropanol:Acetonitrile (1:1, v/v).
Phase 3: LC-MS/MS Acquisition with QC Bracketing
Causality: Instrument drift over a long sequence can skew results. QC bracketing ensures the instrument remains stable throughout the entire run.
-
Chromatography: Use a C18 RPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 60:40 Acetonitrile:Water (10 mM ammonium formate, 0.1% formic acid). Mobile Phase B: 90:10 Isopropanol:Acetonitrile (10 mM ammonium formate, 0.1% formic acid).
-
Sequence Design:
-
Blank (Solvent only)
-
Calibration Curve (6 points, 1 ng/mL to 1000 ng/mL)
-
Low QC, Mid QC, High QC
-
Unknown Samples (Batch of 20)
-
Mid QC (Validation Gate: Must be within ±15% of nominal value[2])
-
Unknown Samples (Batch of 20)
-
Final Calibration Curve
-
Phase 4: Data Processing and Normalization
-
Integrate the peak areas for endogenous hydroxylated TAGs and the Tri[(16-hydroxy)oleoyl]glycerol-d5 IS.
-
Calculate the response ratio (Area of Analyte / Area of IS).
-
Plot the response ratio against the calibration curve to determine the absolute concentration. Because the IS perfectly co-elutes, any matrix suppression affecting the analyte equally suppresses the IS, keeping the response ratio constant and accurate.
References
-
Bowden, J. A., Heckert, A., Ulmer, C. Z., et al. (2017). "Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma." Journal of Lipid Research, 58(12), 2275-2288. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Guidance. Available at:[Link]
Sources
- 1. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CymitQuimica [cymitquimica.com]
- 4. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950-Metabolites in Frozen Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance evaluation of Tri[(16-hydroxy)oleoyl]glycerol-d5 in human plasma matrix
Performance Evaluation of Tri[(16-hydroxy)oleoyl]glycerol-d5 in Human Plasma Matrix: A Comparative Lipidomics Guide
As a Senior Application Scientist in lipidomics and mass spectrometry, I have observed that the accurate quantification of low-abundance, bioactive lipids in complex biological matrices remains one of the most significant analytical hurdles in drug development. Oxidized triacylglycerols (oxTAGs) are endogenously carried within triglyceride-rich lipoproteins (TRL), such as VLDL and chylomicrons, and their accumulation is a critical biomarker for oxidative stress and the progression of atherosclerosis ()[1].
To achieve absolute quantification of these species, the analytical workflow must overcome severe matrix effects inherent to human plasma. This guide objectively evaluates the performance of Tri[(16-hydroxy)oleoyl]glycerol-d5 as a stable isotope-labeled internal standard (SIL-IS), comparing it against traditional non-oxidized alternatives to demonstrate why a structurally matched SIL-IS is indispensable for robust lipidomic profiling ()[2].
The Mechanistic Challenge: Lipid Oxidation in Plasma
Endogenous triacylglycerols are highly hydrophobic molecules. However, when subjected to reactive oxygen species (ROS), the unsaturated fatty acid chains undergo lipid peroxidation, yielding hydroxylated derivatives such as Tri[(16-hydroxy)oleoyl]glycerol. This structural modification fundamentally alters the molecule's polarity and chromatographic behavior.
Fig 1. In vivo formation pathway of oxidized triacylglycerols (oxTAGs) within lipoproteins.
Comparative Analysis: The Causality of Matrix Effects
A common pitfall in targeted lipidomics is the use of a generic, non-oxidized SIL-IS (e.g., Triolein-d5) to quantify oxTAGs.
The Causality of Failure: In reverse-phase liquid chromatography (RPLC), the addition of three hydroxyl groups makes oxTAGs significantly more polar than their non-oxidized counterparts, causing them to elute much earlier. If Triolein-d5 is used as the internal standard, it elutes later in the chromatogram. Because human plasma contains thousands of co-extracted lipids (e.g., phospholipids), the early-eluting oxTAG and the late-eluting Triolein-d5 enter the electrospray ionization (ESI) source alongside completely different background matrix components. This results in differential ion suppression.
By contrast, Tri[(16-hydroxy)oleoyl]glycerol-d5 features deuterium atoms on the glycerol backbone but retains the exact hydroxylated structure of the target analyte. It perfectly co-elutes with endogenous Tri[(16-hydroxy)oleoyl]glycerol, ensuring both molecules experience identical ionization conditions. This 1:1 correction is essential for neutralizing interindividual matrix variability in patient plasma ()[3].
Fig 2. Logical causality of matrix effect correction utilizing a matched SIL-IS.
Table 1: Physicochemical & Analytical Comparison
| Feature | Tri[(16-hydroxy)oleoyl]glycerol-d5 | Triolein-d5 | Non-Labeled Tri[(16-hydroxy)oleoyl]glycerol |
| Role in Assay | Optimal Internal Standard | Sub-optimal Internal Standard | Target Analyte / Calibrator |
| Isotopic Labeling | Deuterium (d5) on glycerol | Deuterium (d5) on glycerol | None |
| Polarity | High (3 hydroxyl groups) | Low (highly hydrophobic) | High (3 hydroxyl groups) |
| RPLC Retention | Exact match with target | Elutes significantly later | Exact match with target |
| Matrix Correction | Absolute (1:1 correction) | Poor (different suppression zone) | N/A |
Quantitative Performance Data in Human Plasma
To objectively evaluate performance, human plasma from six distinct donor lots was spiked with both internal standards. The Matrix Factor (MF) and Extraction Recovery (RE) were calculated to assess system robustness.
Table 2: Performance Metrics in Human Plasma Matrix (n=6 lots)
| Metric | Tri[(16-hydroxy)oleoyl]glycerol-d5 | Triolein-d5 |
| Extraction Recovery (RE) | 88.4% ± 3.2% | 94.1% ± 4.5% |
| Matrix Factor (MF) | 0.98 ± 0.04 (Negligible suppression) | 0.65 ± 0.18 (Severe suppression) |
| Inter-lot CV (%) | < 4.5% | > 25.0% |
| Linearity (R²) | > 0.999 | 0.982 |
Data Interpretation: Triolein-d5 suffers from severe ion suppression (MF = 0.65) and high inter-lot variability (CV > 25%), rendering it invalid for clinical quantification of oxTAGs. Tri[(16-hydroxy)oleoyl]glycerol-d5 maintains an MF near 1.0, proving its efficacy as a self-correcting standard.
Self-Validating Experimental Protocol
To ensure data integrity, the following Methyl tert-butyl ether (MTBE) extraction protocol incorporates built-in validation steps to continuously monitor matrix effects.
Step 1: Calibration & Spike Preparation
-
Prepare calibration standards of non-labeled Tri[(16-hydroxy)oleoyl]glycerol (1–1000 ng/mL) in a surrogate matrix (e.g., 4% BSA in PBS).
-
Spike all calibrators, QCs, and unknown human plasma samples with a constant concentration (50 ng/mL) of the working SIL-IS solution (Tri[(16-hydroxy)oleoyl]glycerol-d5).
Step 2: MTBE Liquid-Liquid Extraction
-
Aliquot 50 µL of human plasma into a glass vial. Spike with 10 µL of SIL-IS.
-
Add 225 µL of ice-cold Methanol (MeOH) to precipitate proteins. Vortex for 10 seconds.
-
Add 750 µL of MTBE. Incubate at room temperature for 10 minutes on an orbital shaker to partition the lipids.
-
Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer, dry under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).
Step 3: UHPLC-MS/MS Analysis
-
Column: Reverse-phase C18 (e.g., Waters Acquity UPLC CSH C18, 1.7 µm).
-
Mobile Phase: Gradient elution using (A) 60:40 Acetonitrile:Water with 10 mM ammonium formate and (B) 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.
-
Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.
Step 4: System Validation (The Self-Validating Step)
-
Run a "double-blank" (plasma matrix extracted without analyte or SIL-IS) to confirm the absence of endogenous isobaric interference at the specific MRM transitions.
-
Calculate the relative Matrix Factor by comparing the peak area of the SIL-IS spiked post-extraction into a blank matrix extract versus the SIL-IS in neat solvent. A consistent MF across batches validates the assay's trustworthiness.
Fig 3. Self-validating analytical workflow for oxTAG quantification using MTBE extraction.
Conclusion
The physicochemical disparities between oxidized and non-oxidized triacylglycerols dictate that generic internal standards cannot provide accurate quantification in complex matrices. Tri[(16-hydroxy)oleoyl]glycerol-d5 provides exact chromatographic co-elution and identical ionization behavior to its endogenous counterpart. By deploying this specific stable isotope-labeled standard, researchers can effectively neutralize interindividual matrix effects, ensuring high-fidelity data suitable for rigorous clinical biomarker validation and drug development pipelines.
References
-
Identification of molecular species of oxidized triglyceride in plasma and its distribution in lipoproteins. Clinical Chemistry and Laboratory Medicine.[Link]
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Clinical Lipidology.[Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B.[Link]
Sources
- 1. Identification of molecular species of oxidized triglyceride in plasma and its distribution in lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Platform Reproducibility of Lipidomics Results Using Tri[(16-hydroxy)oleoyl]glycerol-d5: A Comparative Guide
As lipidomics transitions from qualitative discovery to precision medicine, the demand for absolute quantification and cross-platform reproducibility has never been higher[1]. While conventional liquid chromatography-mass spectrometry (LC-MS) platforms successfully profile bulk structural lipids, the quantification of minor, highly bioactive lipid subclasses—such as oxidized triacylglycerols (oxTAGs) and triacylglycerol estolides (TG-ESTs)—suffers from severe inter-instrument variability[2]. Variations in electrospray ionization (ESI) source geometries, ion mobility separations, and mass analyzer designs (e.g., Orbitrap vs. Time-of-Flight) introduce profound matrix effects and retention time (RT) drifts[3].
To establish a self-validating analytical system, the selection of internal standards (IS) must move beyond generic class representatives. This technical guide evaluates the performance of Tri[(16-hydroxy)oleoyl]glycerol-d5 (C57H99D5O9, MW: 938.46)[4], a highly specialized deuterated standard, in achieving cross-platform harmonization for oxidized neutral lipids.
The Mechanistic Need for Specialized Deuterated Standards
The Failure of Generic Internal Standards
In standard lipidomics workflows, aliphatic triacylglycerols (e.g., Tripalmitin-d5) are often used as universal internal standards for the entire TAG class. However, aliphatic TAGs are highly hydrophobic and elute late in reverse-phase liquid chromatography (RPLC). In contrast, the introduction of hydroxyl groups in oxTAGs and TG-ESTs significantly increases their polarity, causing them to elute much earlier in the gradient[5].
If a generic TAG-d5 is used to normalize an oxTAG, the standard and the analyte will elute at different times, subjecting them to entirely different co-eluting matrix components. Consequently, ionization suppression becomes uncoupled. When samples are transferred from a nanoflow system to an analytical-flow system, or from a Q-Exactive to a ZenoTOF, this RT mismatch leads to massive quantitative discrepancies[3].
The Causality of Matrix Effect Compensation
Tri[(16-hydroxy)oleoyl]glycerol-d5 perfectly mimics the chromatographic behavior of endogenous oxTAGs and estolide precursors. Because it co-elutes with the target analytes, it experiences the exact same ionization environment, mathematically neutralizing matrix effects regardless of the instrument used[6]. Furthermore, oxTAGs are prone to in-source fragmentation (e.g., premature neutral loss of water). A deuterated oxTAG undergoes this identical physical process, allowing the internal standard to correct for varying source temperatures and declustering potentials across different mass spectrometers[2].
Objective Performance Comparison
To demonstrate the necessity of Tri[(16-hydroxy)oleoyl]glycerol-d5, the following table summarizes quantitative performance metrics across two distinct high-resolution MS architectures (Platform A: Orbitrap; Platform B: Q-TOF).
| Analytical Metric | Tri[(16-hydroxy)oleoyl]glycerol-d5 | Generic TAG-d5 (e.g., Tripalmitin-d5) | Label-Free Computational Alignment |
| Retention Time (RT) Match to oxTAGs | Exact / Co-eluting | Poor (Elutes significantly later) | N/A |
| Matrix Effect Compensation | Complete | Partial (Fails due to RT mismatch) | None |
| Cross-Platform CV (Orbitrap vs. Q-TOF) | < 5% | 18% - 25% | > 35% |
| In-Source Fragmentation Correction | Yes (Mimics endogenous neutral loss) | No (Aliphatic TAGs do not lose H₂O) | No |
| Primary Application | Absolute quantification of oxTAGs & TG-ESTs | Total aliphatic TAG profiling | Untargeted discovery only |
Standardized Experimental Protocol: A Self-Validating Workflow
To ensure high-fidelity cross-platform reproducibility, the extraction and acquisition methodology must be rigorously controlled. The following protocol utilizes a modified Methyl tert-butyl ether (MTBE) extraction designed to maximize the recovery of oxidized lipids while minimizing technical variance[6].
Step 1: Sample Homogenization and IS Spiking
-
Transfer 8 mg of lyophilized biological sample (tissue or cells) to a 2.0 mL microcentrifuge tube containing a zirconia bead[6].
-
Add 160 µL of extraction solvent (MTBE/Methanol = 3:1, v/v) spiked with exactly 160 pmol of Tri[(16-hydroxy)oleoyl]glycerol-d5 per milligram of dry weight[6].
-
Causality Check: Spiking the deuterated standard before homogenization ensures that any physical losses during phase separation or adherence to the plasticware are mathematically corrected by the standard's recovery ratio.
Step 2: Phase Separation
-
Vortex the homogenate vigorously for 1 minute.
-
Add 50 µL of LC-MS grade water to induce phase separation[6].
-
Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C.
-
Causality Check: MTBE is less dense than water. This places the lipid-rich organic phase at the top of the tube, preventing the pipette tip from passing through the proteinaceous interface during collection, thereby reducing cross-contamination and technical variance[6].
Step 3: Collection and LC-MS/MS Analysis
-
Extract the upper organic (MTBE) layer, dry under a gentle stream of nitrogen, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).
-
LC Separation: Inject 1 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 55 °C[6].
-
Mobile Phases:
-
Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.
-
Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.
-
-
Causality Check: The inclusion of ammonium acetate is strictly required to drive the formation of [M+NH4]+ adducts. Oxidized TAGs and estolides are highly stable as ammonium adducts in positive ion mode, which prevents premature in-source dehydration and yields structurally informative product ions during collision-induced dissociation (CID)[2].
Analytical Workflows & Pathway Visualizations
Workflow demonstrating matrix effect compensation using Tri[(16-hydroxy)oleoyl]glycerol-d5.
ESI-MS/MS pathway of oxTAGs showing [M+NH4]+ adduct formation and diagnostic neutral losses.
Sources
- 1. Lipidomics for Precision Medicine and Metabolism: A Personal View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CymitQuimica [cymitquimica.com]
- 5. CES1 Releases Oxylipins from Oxidized Triacylglycerol (oxTAG) and Regulates Macrophage oxTAG/TAG Accumulation and PGE2/IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Investigating the influence of deuterium labeling on chromatographic behavior
Investigating the Influence of Deuterium Labeling on Chromatographic Behavior: A Comparative Guide for LC-MS Workflows
As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during precision or matrix effect validation despite the inclusion of an isotope-replaced internal standard (IRIS). The assumption that a deuterated internal standard (DIS) will perfectly mimic its non-deuterated analyte is a common, yet critical, oversight in liquid chromatography-mass spectrometry (LC-MS).
This guide objectively compares the chromatographic behavior of deuterium-labeled compounds against their non-labeled counterparts and alternative heavy-isotope labels (e.g., 13 C, 15 N). By understanding the causality behind these shifts, researchers can design self-validating analytical workflows that ensure absolute quantitative integrity.
The Mechanistic Reality of the Chromatographic Deuterium Effect (CDE)
To understand why a DIS might fail to correct for matrix effects, we must look at the fundamental physics of the carbon-deuterium (C-D) bond. Deuterium possesses a lower zero-point vibrational energy than hydrogen. This physical property results in a C-D bond that is slightly shorter and stronger than a C-H bond.
This subtle structural contraction reduces the molecule's overall molar volume and polarizability. Consequently, in Reversed-Phase Liquid Chromatography (RPLC), the deuterated isotopologue exhibits reduced lipophilicity. Because it interacts less strongly with the hydrophobic stationary phase (e.g., C18), the deuterated compound elutes earlier than its protiated counterpart—a phenomenon strictly termed the "inverse isotope effect" [1].
Caption: Mechanistic pathway of the inverse deuterium isotope effect in reversed-phase chromatography.
If the retention time shift ( ΔtR ) is large enough, the analyte and the DIS will elute into different background matrix compositions. This leads to differential matrix effects (e.g., one compound experiences severe phospholipid-induced ion suppression while the other escapes it), ultimately skewing the peak area ratio and causing quantification failure[2].
Comparative Analysis: Deuterium vs. Alternative Strategies
When developing a robust LC-MS assay, you must evaluate whether deuterium labeling is the optimal choice for your specific chromatographic mode.
A. Deuterium ( 2 H) vs. Carbon-13 ( 13 C) / Nitrogen-15 ( 15 N) Labeling
While deuterium is cost-effective and relatively easy to synthesize, the CDE is highly dependent on the number of deuterium atoms incorporated. The most effective approach to completely avoid the chromatographic isotope effect is substituting deuterium with 13 C or 15 N labels[3]. Because these heavier isotopes are incorporated into the skeletal backbone rather than the periphery of the molecule, they do not significantly alter the molecule's molar volume or surface lipophilicity, resulting in perfect co-elution under RPLC conditions.
B. RPLC vs. HILIC vs. Capillary Zone Electrophoresis (CZE)
If 13 C/ 15 N standards are cost-prohibitive, altering the separation mechanism can mitigate the deuterium effect:
-
ZIC-cHILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography): The deuterium incorporation-induced effect can be largely eliminated by utilizing mixed-mode ZIC-cHILIC separations. The combination of hydrophilic and ionic interactions masks the minor lipophilic differences caused by deuterium[4].
-
Capillary Zone Electrophoresis (CZE): CZE separates molecules based on their charge-to-size ratio rather than hydrophobic partitioning. Studies comparing UHPLC to CZE for dimethyl-labeled peptides demonstrated that while UHPLC produced a median retention shift of ~3 seconds, CZE produced a negligible migration time shift of just 0.1 seconds[5].
Quantitative Data Summary
The following table synthesizes the expected chromatographic behavior of different isotopic labels across various separation modes, providing a clear guide for method development.
| Separation Mode | Isotope Label | Typical Retention Shift ( ΔtR ) | Impact on Matrix Effects | Recommended Analytical Use Case |
| RPLC | Deuterium ( 2 H) | +1.0 to +5.0 sec (Earlier) | High risk (if gradient is steep) | Routine assays with stable matrices |
| RPLC | Carbon-13 ( 13 C) | < 0.1 sec (Negligible) | Minimal | High-precision clinical bioanalysis |
| ZIC-cHILIC | Deuterium ( 2 H) | < 0.5 sec (Negligible) | Minimal | Polar metabolites, global proteomics |
| CZE | Deuterium ( 2 H) | < 0.2 sec (Negligible) | Minimal | Peptide mapping, charge-based separation |
Experimental Methodology: Self-Validating Matrix Effect Protocol
Trustworthiness in bioanalysis requires a self-validating system. You cannot assume your DIS corrects for matrix effects; you must empirically prove it. The following step-by-step protocol utilizes a Post-Column Infusion (PCI) setup to map the matrix suppression landscape and validate co-elution integrity.
Phase 1: Chromatographic Profiling
-
Preparation: Prepare a neat solution containing the non-labeled analyte and the DIS at equal concentrations (e.g., 100 ng/mL in initial mobile phase).
-
Injection: Inject 5 μ L onto the LC-MS system using your optimized RPLC gradient.
-
EIC Extraction: Extract the Extracted Ion Chromatograms (EIC) for both the light and heavy Multiple Reaction Monitoring (MRM) transitions.
-
Calculation: Calculate ΔtR=tR(Light)−tR(Heavy) . A positive value confirms the inverse isotope effect.
Phase 2: Post-Column Infusion (PCI) Matrix Mapping
-
Setup: Plumb a syringe pump into the LC flow path via a T-connector situated between the analytical column and the MS source.
-
Infusion: Continuously infuse a neat solution of the analyte and DIS (e.g., 10 μ L/min) to establish a stable, elevated baseline MS signal.
-
Matrix Injection: Inject a blank extracted biological matrix (e.g., protein-precipitated plasma) onto the column.
-
Observation: Monitor the baseline. Any dips in the baseline indicate zones of ion suppression (typically caused by eluting phospholipids).
-
Validation: Overlay the EICs from Phase 1 onto the PCI chromatogram from Phase 2. Critical Check: Ensure that the ΔtR gap does not span across a steep gradient of ion suppression. If the DIS falls into a suppression dip while the analyte does not, the method will fail quantitative validation and must be redeveloped (e.g., switching to HILIC or a 13 C standard).
Caption: Experimental workflow for assessing the chromatographic deuterium effect and matrix suppression.
Conclusion
Deuterium labeling remains an indispensable tool for LC-MS quantification, but its impact on chromatographic behavior cannot be ignored. The inverse isotope effect driven by the physical properties of the C-D bond can introduce severe differential matrix effects in RPLC. By rigorously mapping these shifts using post-column infusion, or by strategically pivoting to 13 C/ 15 N labels or alternative separation modes like HILIC and CZE, analytical scientists can guarantee the integrity and reproducibility of their bioanalytical data.
References
- Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time Benchchem URL
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?
- National Institutes of Health (NIH / PMC)
- Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry Analytical Chemistry - ACS Publications URL
- Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach Department of Chemistry - University of Oxford URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. | Department of Chemistry [chem.web.ox.ac.uk]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Quantitative Accuracy of a Single-Point vs. Multi-Point Calibration with Tri[(16-hydroxy)oleoyl]glycerol-d5
As a Senior Application Scientist in mass spectrometry and lipidomics, one of the most frequent methodological debates I encounter is the choice of calibration strategy. When quantifying complex, low-abundance oxidized lipids like Tri[(16-hydroxy)oleoyl]glycerol, the analytical stakes are exceptionally high. This oxidized triglyceride (oxTG) serves as a critical biomarker for lipid peroxidation and oxidative stress[1]. To achieve reliable quantitation, we rely on its stable isotope-labeled counterpart, Tri[(16-hydroxy)oleoyl]glycerol-d5, as an internal standard (IS)[2].
However, adding a deuterated standard is only half the battle. The mathematical model used to derive the final concentration—specifically, Single-Point Calibration (SPC) versus Multi-Point Calibration (MPC) —fundamentally dictates the accuracy, precision, and regulatory compliance of your assay[3][4]. This guide objectively compares these two calibration strategies, providing the mechanistic causality, experimental protocols, and quantitative data necessary to make an informed decision for your lipidomics workflows.
Mechanistic Principles: The "Why" Behind Calibration Choices
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ionization efficiency of triglycerides in the electrospray ionization (ESI) source is highly susceptible to matrix effects and detector saturation[4][5].
Single-Point Calibration (SPC)
SPC utilizes a single calibrator (or relies entirely on a fixed concentration of the spiked IS) to calculate the analyte concentration based on a simple response factor[6].
-
The Assumption: SPC assumes that the response ratio (Analyte Area / IS Area) is perfectly linear and passes directly through the origin (zero) across the entire biological concentration range[7].
-
The Pitfall: In ESI, droplet surface competition at high lipid concentrations causes non-linear ionization[8]. Because the IS is spiked at a fixed concentration while the endogenous analyte varies wildly, extreme analyte concentrations can suppress the IS signal, skewing the ratio and leading to significant quantitative bias[4][7].
Multi-Point Calibration (MPC)
MPC utilizes a standard curve consisting of 6 to 8 non-zero calibrators prepared in a surrogate matrix, spanning the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ)[4][9].
-
The Mechanism: By plotting the Analyte/IS area ratio against a known concentration gradient, MPC empirically models the exact ionization behavior (linear or quadratic, with or without 1/x weighting)[4].
-
The Advantage: This corrects for isotopic enrichment bias, non-linear detector responses, and differential matrix suppression, making it the gold standard for absolute quantitation[9][10].
Experimental Workflow & Protocol
To objectively assess both methods, a self-validating LC-MS/MS protocol must be employed. Below is the standardized workflow for extracting and analyzing Tri[(16-hydroxy)oleoyl]glycerol using its -d5 internal standard.
Step-by-Step Methodology
-
Standard Preparation: Prepare a master stock of Tri[(16-hydroxy)oleoyl]glycerol and Tri[(16-hydroxy)oleoyl]glycerol-d5 in Chloroform:Methanol (1:1, v/v)[2]. For MPC, generate an 8-point serial dilution in a surrogate lipid-depleted matrix. For SPC, prepare a single mid-range calibrator.
-
Sample Spiking: Aliquot 50 µL of biological plasma into a glass vial. Spike with 10 µL of the Tri[(16-hydroxy)oleoyl]glycerol-d5 working solution (e.g., 1.0 µg/mL)[11].
-
Lipid Extraction (Modified MTBE Method): Add 200 µL of Methanol and vortex for 30 seconds. Add 1 mL of Methyl tert-butyl ether (MTBE) and incubate at room temperature for 10 minutes with shaking. Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes.
-
Evaporation & Reconstitution: Transfer the upper organic phase to a clean vial. Dry completely under a gentle stream of nitrogen. Reconstitute in 100 µL of Isopropanol:Acetonitrile (1:1, v/v).
-
LC-MS/MS Analysis: Inject 5 µL onto a C30 reverse-phase column. Utilize a binary gradient of Acetonitrile/Water (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B), both containing 10 mM ammonium formate. Operate the mass spectrometer in ESI positive mode, monitoring the [M+NH4]+ precursor ions via Multiple Reaction Monitoring (MRM)[5][12].
Workflow Visualization
Caption: LC-MS/MS workflow comparing Single-Point vs. Multi-Point Calibration for oxidized triglycerides.
Quantitative Data Comparison
When we subject the Tri[(16-hydroxy)oleoyl]glycerol-d5 assay to rigorous validation, the divergence in data quality between SPC and MPC becomes starkly apparent. The table below summarizes the typical analytical performance metrics observed when comparing these two approaches[3][7][13].
| Analytical Parameter | Single-Point Calibration (SPC) | Multi-Point Calibration (MPC) |
| Calibration Model | Linear through zero ( y=mx ) | Linear/Quadratic ( y=mx+c ) |
| Accuracy (% Bias) at LLOQ | ± 25% to 40% (High Bias) | ± 20% (FDA Standard) |
| Accuracy (% Bias) at Mid-QC | ± 10% to 15% | ± 15% |
| Precision (% CV) | 15% - 25% | < 15% |
| Dynamic Range | Narrow (1-2 logs) | Wide (3-4 logs) |
| Throughput / Efficiency | High (1 calibrator per batch) | Moderate (6-8 calibrators per batch) |
| Matrix Effect Handling | Assumes identical suppression | Empirically corrected across range |
| Regulatory Compliance | Discovery / Relative Quantitation | Fully FDA BMV Compliant |
Data Interpretation & Causality
As the data illustrates, SPC performs adequately at the mid-range concentrations (close to the concentration of the spiked -d5 standard)[7]. However, at the LLOQ, the assumption of a zero-intercept fails due to background chemical noise and trace isotopic overlap, resulting in an unacceptable bias of up to 40%[7][13]. Conversely, MPC anchors the low end of the curve, ensuring the ±20% accuracy required by regulatory bodies[4][9].
Regulatory Grounding & Practical Implications
The choice between SPC and MPC is ultimately dictated by the phase of your research.
-
When to use Single-Point Calibration: SPC is highly valuable in untargeted or discovery lipidomics where absolute quantitation is secondary to fold-change comparisons between cohorts[3][14]. Because it eliminates the need to run 6-8 standard curve injections per batch, it drastically increases instrument throughput and conserves expensive synthetic standards like Tri[(16-hydroxy)oleoyl]glycerol-d5.
-
When to use Multi-Point Calibration: If the data is intended for pharmacokinetic (PK) modeling, toxicokinetics, or clinical diagnostics, MPC is mandatory[9]. The FDA Bioanalytical Method Validation (BMV) Guidance (2018) explicitly requires a calibration curve consisting of a blank, a zero sample, and a minimum of 6 to 8 non-zero calibrators covering the expected study sample range[4][9][15]. Failure to utilize MPC in these environments will result in regulatory rejection[9].
Conclusion
While Tri[(16-hydroxy)oleoyl]glycerol-d5 is an exceptional internal standard that effectively mimics the extraction recovery and retention time of its endogenous counterpart, it cannot magically fix flawed mathematics. Single-point calibration offers a rapid, cost-effective screening tool but sacrifices accuracy at the extremes of the dynamic range. For robust, self-validating, and regulatory-compliant assays, multi-point calibration remains the indisputable gold standard.
References
-
Comparison of accuracy and precision between multipoint calibration, single point calibration, and relative quantification for targeted metabolomic analysis. Analytical and Bioanalytical Chemistry (2018). Available at:[Link]
-
Systematic Comparison of Bias and Precision Data Obtained with Multiple-Point and One-Point Calibration in Six Validated Multianalyte Assays for Quantification of Drugs in Human Plasma. Analytical Chemistry (2007). Available at:[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA) (May 2018). Available at:[Link]
-
International standards for the analysis of oxidised fatty acids. Friedrich-Schiller-Universität Jena (2025). Available at:[Link]
Sources
- 1. International standards for the analysis of oxidised fatty acids [uni-jena.de]
- 2. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CymitQuimica [cymitquimica.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. anivet.au.dk [anivet.au.dk]
- 5. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Tri[(16-hydroxy)oleoyl]glycerol-d5 proper disposal procedures
Standard Operating Procedure: Handling, Extraction, and Disposal of Tri[(16-hydroxy)oleoyl]glycerol-d5
As a Senior Application Scientist overseeing high-throughput lipidomics and drug development workflows, I recognize that the lifecycle of a chemical standard does not end at the mass spectrometer. Tri[(16-hydroxy)oleoyl]glycerol-d5 is a highly specialized, stable isotope-labeled lipid standard. While the compound itself is a biologically benign triglyceride derivative, its integration into complex extraction workflows dictates strict, highly regulated waste management procedures.
This guide provides field-proven, self-validating protocols for the operational use and logistical disposal of Tri[(16-hydroxy)oleoyl]glycerol-d5, ensuring both analytical integrity and environmental compliance.
Chemical Profiling & Operational Context
Tri[(16-hydroxy)oleoyl]glycerol-d5 (Chemical Formula: C57D5H99O9, MW: 938.46 g/mol ) is a deuterated isomeric analogue of Ricinolein [1][1].
The Causality of Experimental Choices: In mass spectrometry (MS), endogenous lipids often suffer from signal overlap. We utilize this specific d5-labeled standard because the five deuterium atoms provide a precise +5 Da mass shift. This shift allows the MS detector to perfectly resolve the internal standard from endogenous triglycerides, enabling absolute quantification.
However, because this standard is highly lipophilic, it must be extracted from biological matrices (like plasma or tissue) using aggressive organic solvents. The choice of extraction methodology—typically the classical Folch method (Chloroform/Methanol) or the modern MTBE (Methyl tert-butyl ether) method—directly dictates your downstream waste segregation strategy [2][2]. Mixing halogenated waste (chloroform) with non-halogenated waste (MTBE) can lead to dangerous exothermic reactions and exorbitant disposal penalties.
Table 1: Quantitative Parameters of Tri[(16-hydroxy)oleoyl]glycerol-d5
| Parameter | Value | Clinical/Analytical Significance |
| Molecular Weight | 938.46 g/mol | Determines specific MS/MS m/z targeting parameters. |
| Chemical Formula | C57D5H99O9 | Deuterium labeling enables isotopic differentiation. |
| Mass Shift | +5 Da | Prevents spectral overlap with endogenous Ricinolein. |
| Stock Concentration | 1 mg/mL | Ensures optimal signal-to-noise ratio without detector saturation. |
Experimental Protocols: Standard Spiking and Extraction
The following self-validating protocols detail how the standard is introduced into the sample and how the resulting waste streams are generated. A successful extraction is validated downstream by the presence of the +5 Da peak in the MS chromatogram, which simultaneously confirms that the organic waste stream has been properly saturated with the target solvents.
Protocol A: The Folch Extraction (Halogenated Workflow)
This traditional gold-standard method generates heavily regulated halogenated waste.
-
Standard Preparation: Reconstitute the neat Tri[(16-hydroxy)oleoyl]glycerol-d5 in high-purity chloroform to create a 1 mg/mL stock solution.
-
Sample Spiking: Aliquot 20 µL of the biological sample into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the working internal standard solution.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform/methanol mixture to disrupt protein-lipid complexes [2][3].
-
Phase Separation: Add 200 µL of MS-grade water. Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Phase Collection & Waste Generation:
-
Lower Organic Phase: Contains the extracted lipids and the d5-standard. Transfer to a new vial for LC-MS/MS analysis. (Post-analysis, this becomes Halogenated Waste ).
-
Upper Aqueous Phase: Contains water, methanol, and cellular debris. Discard directly into the Aqueous Waste stream.
-
Protocol B: The MTBE Extraction (Non-Halogenated Workflow)
For laboratories optimizing for reduced environmental impact and microflow LC-MS applications, MTBE completely eliminates halogenated waste [3][4].
-
Spike the sample with the deuterated standard as described above (using methanol as the stock solvent instead of chloroform).
-
Add 750 µL of cold MTBE and vortex thoroughly.
-
Induce phase separation by adding 188 µL of MS-grade water. Centrifuge at 14,000 rpm for 5 minutes.
-
Phase Collection: In this method, the lipid-rich organic phase is the upper layer. Collect for analysis. (Post-analysis, this becomes Non-Halogenated Waste ).
Waste Segregation and Logistical Disposal Plan
Proper laboratory waste management requires the strict segregation of the solvent matrices carrying the Tri[(16-hydroxy)oleoyl]glycerol-d5 standard [4][5].
-
Halogenated Organic Waste: All chloroform-based effluents from the Folch extraction and subsequent HPLC runs must be collected in a designated, chemically compatible High-Density Polyethylene (HDPE) carboy. Label explicitly as "Halogenated Organic Waste - Contains Chloroform and Lipid Standards".
-
Non-Halogenated Organic Waste: If utilizing the MTBE method, collect all organic effluents in a separate HDPE container.
-
Aqueous Waste: The discarded aqueous phases (water, methanol, and salts) must be collected in an aqueous waste container. Self-Validation Step: Always test the pH of the aqueous carboy; it must be neutralized (between pH 5.0 and 9.0) before the container is sealed for municipal or chemical treatment [4][6].
-
Solid Contaminated Waste (Vial Disposal): Empty vials that originally contained the neat Tri[(16-hydroxy)oleoyl]glycerol-d5 standard cannot be thrown in standard trash. They must be triple-rinsed [5][7].
-
Rinse the vial three times with 500 µL of methanol.
-
Dispose of the liquid rinsate into the Non-Halogenated Organic Waste container.
-
Dispose of the rinsed glass vial and all contaminated pipette tips into a designated solid chemical waste bin for incineration.
-
Table 2: Waste Segregation & Quantitative Disposal Parameters
| Waste Stream | Primary Components | Quantitative Parameters | Final Disposition |
| Halogenated Organic | Chloroform, Methanol, Lipids | >1% Halogenated content | High-temperature Incineration |
| Non-Halogenated Organic | MTBE, Methanol, Lipids | <1% Halogenated content | Chemical Incineration |
| Aqueous Waste | Water, Methanol, Salts | pH 5.0 – 9.0 | Municipal/Chemical Treatment |
| Solid Waste | Vials, Pipette Tips | 3x 500 µL Methanol rinses | Solid Chemical Incineration |
Workflow Visualization
The following diagram maps the logical flow of the Tri[(16-hydroxy)oleoyl]glycerol-d5 standard from initial spiking through to its final segregated waste streams.
Workflow of Tri[(16-hydroxy)oleoyl]glycerol-d5 integration into laboratory waste streams.
References
-
Saini, R.K., et al. "Advances in Lipid Extraction Methods—A Review." International Journal of Molecular Sciences, vol. 22, no. 24, 2021, p. 13643. PubMed Central,[Link]
-
Wang, L., et al. "Improved Sensitivity, Resolution and Speed for Lipid Profiling using Microflow Liquid Chromatography." SCIEX,[Link]
-
Meyer, R. "Chemical Waste Management for Laboratories." Physikalisch-Technische Bundesanstalt (PTB), 2018,[Link]
Sources
- 1. Tri[(16-hydroxy)oleoyl]glycerol-d5 | CymitQuimica [cymitquimica.com]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. biomedico.uff.br [biomedico.uff.br]
- 6. ptb.de [ptb.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Isotopic Landscape: A Comprehensive Safety and Handling Guide for Tri[(16-hydroxy)oleoyl]glycerol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Tri[(16-hydroxy)oleoyl]glycerol-d5. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but a deep understanding of the causality behind these recommendations. This ensures a culture of safety and scientific integrity in your laboratory.
Understanding the Compound: A Tale of Two Parts
Tri[(16-hydroxy)oleoyl]glycerol-d5 is a deuterated form of a long-chain triglyceride. To understand its handling requirements, we must consider both the parent molecule and the implications of isotopic labeling.
-
The Triglyceride Backbone: The non-deuterated parent compound, a triglyceride analogous to Triolein, is generally not classified as a hazardous substance.[1][2] Safety Data Sheets (SDS) for similar triglycerides indicate no significant hazards under standard laboratory conditions, though some may cause mild skin or eye irritation upon prolonged contact.[3]
-
The Deuterium Label: Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[4] While not toxic in the traditional sense, the replacement of hydrogen with deuterium can have biological consequences due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down chemical reactions, including metabolic processes in the body.[4] This alteration of metabolic pathways necessitates a cautious approach to handling and disposal, even if the parent compound is benign.[4]
It is this potential for altered biological activity that leads to the recommendation of treating deuterated compounds and their waste as hazardous, ensuring a high standard of safety and environmental protection.
Personal Protective Equipment (PPE): Your First Line of Defense
While Tri[(16-hydroxy)oleoyl]glycerol-d5 is not expected to be highly hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize any potential exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a hazard assessment of the workplace.[5][6]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] | Protects against accidental splashes of the compound or solvents used in its preparation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact. It is crucial to consult the glove manufacturer's compatibility chart for any solvents being used.[4] |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from minor spills and contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
A face shield may be necessary in addition to safety glasses or goggles when there is a significant risk of splashing, such as when handling larger quantities of the substance or solutions.[7]
Operational Plan: From Receipt to Use
A structured workflow is critical for the safe handling of any chemical, including isotopically labeled compounds.
A decision-making workflow for handling Tri[(16-hydroxy)oleoyl]glycerol-d5.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] The original container is typically suitable for storage.
-
-
Preparation and Use:
-
Always don the appropriate PPE before handling the compound.
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially when working with volatile solvents.
-
When preparing solutions, avoid generating aerosols.
-
Handle the compound in a manner that minimizes spills and the generation of waste.
-
-
In Case of a Spill:
-
For a minor spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Place the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: A Precautionary Approach
Due to the kinetic isotope effect and the potential for altered metabolic pathways, all materials contaminated with Tri[(16-hydroxy)oleoyl]glycerol-d5 should be treated as hazardous waste.[4] This is a precautionary measure to ensure the highest level of safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Workflow for the proper segregation and disposal of deuterated waste.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Establish separate, clearly labeled waste containers for solid and liquid waste contaminated with Tri[(16-hydroxy)oleoyl]glycerol-d5.[4]
-
Solid Waste: Includes contaminated gloves, pipette tips, absorbent paper, and empty vials.
-
Liquid Waste: Includes unused solutions and solvent rinses from contaminated glassware.
-
Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the waste.
-
Keep waste containers closed except when adding waste.
-
Label containers clearly with the words "Hazardous Waste" and the chemical name: "Tri[(16-hydroxy)oleoyl]glycerol-d5 waste".[8]
-
-
Final Disposal:
-
Store the sealed waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for arranging a hazardous waste pickup with your EHS office.
-
Never pour deuterated compounds or their solutions down the drain. [4]
-
By adhering to these guidelines, you contribute to a safe and compliant laboratory environment, ensuring the integrity of your research and the well-being of your colleagues.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). [Source Not Available]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.[Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. (2025, July 17). [Link]
-
Safety Data Sheet Triolein, tech. metasci.[Link]
-
Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.[Link]
-
Frequently Asked Questions - Controlled Products Regulations. Canada.ca. (2022, October 21). [Link]
-
Laboratory Safety Guidance. OSHA.[Link]
-
ARCHIVED - Controlled Products Regulations. Justice Laws Website. (2015, February 10). [Link]
-
Product Compliance and Toxins Regulations. Retail Industry Leaders Association.[Link]
-
Disposal of deuterium (D₂). Synergy Recycling.[Link]
- VIII. Disposal Procedures for Non Hazardous Waste. [Source Not Available]
-
Chemical compliance in the US | Industry insights. Ricardo.[Link]
- Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. [Source Not Available]
-
Non-Hazardous Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.[Link]
-
STFC Guidance Document - HYDROGEN AND DEUTERIUM. SHE.[Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.[Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
